4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate
Description
Structure
2D Structure
Properties
CAS No. |
636582-62-2 |
|---|---|
Molecular Formula |
C27H35ClFN3O11 |
Molecular Weight |
632.0 g/mol |
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
InChI Key |
SLDCUFRDADJSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Pictograms |
Corrosive |
Synonyms |
4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; |
Origin of Product |
United States |
Fundamental Research Paradigms and Orientations for Mosapride Citrate Dihydrate
Theoretical Frameworks in Gastrointestinal Motility Modulation
The primary theoretical framework underpinning the action of Mosapride (B1662829) citrate (B86180) dihydrate is its function as a selective serotonin (B10506) 5-HT4 receptor agonist. patsnap.com Serotonin (5-hydroxytryptamine, or 5-HT) is a critical neurotransmitter within the enteric nervous system, regulating gut motility, secretion, and sensation. patsnap.com The prokinetic effect of mosapride is based on the following principles:
Selective 5-HT4 Receptor Agonism : The core mechanism involves the selective stimulation of 5-HT4 receptors located on presynaptic nerve terminals in the gastrointestinal nerve plexus. patsnap.com This selectivity is a key theoretical advantage, as it distinguishes mosapride from less selective agents that might interact with other receptors, such as dopamine (B1211576) D2 or 5-HT3 receptors, potentially leading to a wider range of effects. patsnap.com
Cholinergic Pathway Activation : Upon binding to 5-HT4 receptors, mosapride facilitates the release of the neurotransmitter acetylcholine (B1216132) (ACh) from enteric neurons. patsnap.comdovepress.com Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability enhances the contraction of smooth muscle cells in the stomach and intestines. patsnap.com This cholinergic effect promotes peristalsis, the coordinated muscle contractions that move contents through the digestive tract. patsnap.com
Targeted Motility Enhancement : Research suggests that mosapride's effect is not uniform throughout the entire gastrointestinal tract. In vivo and in vitro studies indicate that it predominantly stimulates upper GI motility, particularly in the gastric antrum, while having a lower affinity for receptors in the colon. nih.gov This suggests a heterogeneity of 5-HT4 receptors, a theoretical concept that helps explain the compound's more localized prokinetic effects compared to other agents like cisapride (B12094). nih.gov
Methodological Approaches in Chemical Compound Research
The scientific investigation of Mosapride citrate dihydrate employs a multi-tiered methodological approach, progressing from laboratory models to clinical studies in humans. This ensures a comprehensive understanding of its pharmacological profile.
In Vitro Studies : These foundational studies are conducted in a controlled laboratory setting outside of a living organism. For mosapride, this includes receptor binding assays using tissues like guinea pig striatum to determine its affinity and selectivity for 5-HT4 receptors. nih.gov Other in vitro methods involve using isolated tissue preparations, such as the rat esophagus or guinea pig ileum, to measure the compound's direct effect on muscle contraction and relaxation. nih.gov These studies are crucial for elucidating the basic mechanism of action.
In Vivo Studies : Research then progresses to in vivo models, typically in animals, to study the compound's effects within a complete biological system. Conscious dog models with implanted force transducers have been used to measure mosapride's impact on gastric and colonic motility, demonstrating its selective enhancement of antral contractions. nih.gov Such studies allow researchers to observe the integrated physiological response to the compound.
Clinical Trials : The final stage of research involves clinical trials with human participants. These studies are designed to assess the compound's effects on physiological functions and symptoms. Methodologies include double-blind, placebo-controlled, randomized trials, which are considered the gold standard. nih.gov For instance, studies have used ultrasonography to visually and quantitatively assess the effects of mosapride on gastric accommodation, gastric emptying, and antral contractions in healthy volunteers. nih.gov Other clinical trials have evaluated its utility in various patient populations, such as those with non-erosive reflux disease (NERD) or those undergoing gastrectomy, often comparing its efficacy when added to standard treatments versus a placebo. dovepress.comresearchgate.netclinicaltrials.gov
Table 1: Summary of Methodological Approaches in Mosapride Research
| Research Phase | Methodology Example | Primary Objective | Key Findings |
| In Vitro | Receptor Binding Assays ([3H]-GR113808) | To determine binding affinity for 5-HT4 receptors. | Mosapride demonstrates significant affinity for 5-HT4 receptors. nih.gov |
| Isolated Tissue Preparations (e.g., Guinea Pig Ileum) | To measure direct effects on smooth muscle contraction. | Mosapride enhances electrically stimulated contractions. nih.gov | |
| In Vivo | Instrumented Animal Models (e.g., Conscious Dogs) | To assess effects on motility in a living organism. | Mosapride selectively stimulates upper GI motility. nih.gov |
| Clinical | Double-Blind, Placebo-Controlled Trials | To evaluate efficacy and physiological effects in humans. | Mosapride enhances gastric accommodation and emptying. nih.gov |
Contemporary Research Trends in Prokinetic Agents
The field of prokinetic agent research is continually evolving, driven by the need for more effective and highly targeted therapies. Mosapride citrate dihydrate is situated within several of these contemporary trends.
Pursuit of High Selectivity : A major trend is the development of highly selective 5-HT4 receptor agonists. nih.gov Older agents like cisapride were withdrawn from many markets due to off-target effects, specifically on cardiac hERG potassium channels, leading to safety concerns. nih.govfrontiersin.org The research focus has since shifted to compounds like mosapride and prucalopride, which have a high affinity for the 5-HT4 receptor but minimal interaction with other receptors, thereby offering a more favorable profile. nih.gov
Exploring Novel Mechanisms and Targets : While 5-HT4 agonism remains a key strategy, researchers are investigating other targets to modulate GI motility. helicojournal.org This includes exploring compounds that act on motilin receptors (like erythromycin) or have cholinesterase inhibitory properties (like itopride). helicojournal.org More recent research has also begun to investigate the role of the gut microbiome and novel targets like intestinal bile acid transporters (IBAT) in regulating transit. researchgate.net
Investigating Anti-inflammatory and Visceral Analgesic Effects : There is a growing understanding that motility disorders often involve more than just delayed transit; visceral hypersensitivity (increased pain perception) and low-grade inflammation are also key factors. A contemporary research trend is to explore whether prokinetic agents also possess anti-inflammatory or analgesic properties. Recent studies have suggested that mosapride may act on the α7 nicotinic acetylcholine receptor (α7nAChR) to suppress inflammatory responses in macrophages, a mechanism that could be relevant in contexts like postoperative ileus. clinicaltrials.gov This represents a shift from a purely motility-focused paradigm to a more holistic view of gastrointestinal pathophysiology.
Table 2: Evolution of Research Focus in Prokinetic Agents
| Research Area | Traditional Focus | Contemporary Focus |
| Receptor Targeting | Broad-spectrum agonists (e.g., Cisapride). | Highly selective 5-HT4 receptor agonists (e.g., Mosapride, Prucalopride). nih.gov |
| Therapeutic Goal | Primarily accelerating gastric emptying and transit. nih.gov | Modulating motility, reducing visceral hypersensitivity, and exerting anti-inflammatory effects. clinicaltrials.govresearchgate.net |
| Underlying Pathophysiology | Focus on reduced or absent motor activity. nih.gov | Understanding of complex interactions including neuro-immune pathways and the gut microbiome. clinicaltrials.govresearchgate.net |
Pharmacological Investigations of Mosapride Citrate Dihydrate
Mechanism of Action at Serotonin (B10506) Receptors
Selective 5-HT4 Receptor Agonism
Mosapride (B1662829) citrate (B86180) dihydrate's prokinetic effects are predominantly mediated through its agonist action on 5-HT4 receptors located in the enteric nervous system. nih.gov This selective agonism initiates a cascade of events that enhance gastrointestinal motility.
By binding to 5-HT4 receptors on enteric neurons, mosapride stimulates the gastrointestinal nerve plexus. nih.gov This stimulation is a key initial step in its mechanism to improve coordinated muscle contractions and relaxations in the gut.
The stimulation of 5-HT4 receptors by mosapride leads to the augmented release of acetylcholine (B1216132), a critical neurotransmitter in the gastrointestinal tract. patsnap.comnih.gov This increased availability of acetylcholine at the neuromuscular junctions of the gut enhances smooth muscle contractions. patsnap.com The process facilitates the movement of contents through the digestive system. patsnap.comresearchgate.net
The enhanced release of acetylcholine directly translates to an improvement in gastrointestinal motility. nbinno.com In vivo studies in conscious dogs have demonstrated that mosapride stimulates antral motility. nih.gov Unlike other 5-HT4 agonists such as cisapride (B12094) and zacopride, mosapride's effects are more selective to the upper GI tract, with less impact on colonic motility. nih.gov This selective enhancement of upper GI motility makes it a targeted agent for certain digestive disorders.
| Compound | Effect on Antral Motility (in vivo, dogs) | Effect on Colonic Motility (in vivo, dogs) |
|---|---|---|
| Mosapride | Stimulated | No effect |
| Cisapride | Stimulated | Stimulated |
| Zacopride | Stimulated | Stimulated |
A significant outcome of mosapride's pharmacological action is the acceleration of gastric emptying. jnmjournal.org This effect has been observed in various studies, including those involving high-viscosity liquid meals that would typically delay gastric emptying. nih.gov By enhancing the propulsive contractions of the stomach, mosapride facilitates the timely passage of food into the small intestine. nih.govnih.gov
5-HT3 Receptor Antagonist Activity
| Receptor | Mosapride's Action | Primary Effect |
|---|---|---|
| 5-HT4 | Agonist | Enhances gastrointestinal motility |
| 5-HT3 | Antagonist | Inhibits nausea and emesis reflex |
Inhibition of 5-HT3 Receptor Currents
Beyond its well-established role as a 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, mosapride has been shown to interact with 5-HT3 receptors. nih.govnih.gov Investigations using the whole-cell voltage clamp method on cultured NCB-20 cells, which express 5-HT3 receptors, have demonstrated that mosapride inhibits 5-HT3 receptor currents in a concentration-dependent manner. nih.govnih.gov
Implications for Gastrointestinal Functions Beyond Prokinetic Effects
The pharmacological actions of mosapride extend beyond its primary prokinetic function of enhancing gastric emptying. researchgate.netscielo.br Studies have suggested that through the activation of 5-HT4 receptors, mosapride may have additional beneficial effects on various forms of gastrointestinal injuries. scielo.br Furthermore, its dual action as a 5-HT4 agonist and a partial 5-HT3 antagonist has been shown to ameliorate constipation in certain patient populations, indicating a broader role in regulating gastrointestinal motility.
Receptor Selectivity and Affinity Profiling
Mosapride's pharmacological profile is characterized by a high degree of selectivity for the 5-HT4 receptor, with minimal interaction at other receptor types, which contributes to its specific mechanism of action. researchgate.netnih.gov
Receptor binding assays have consistently shown that mosapride possesses no significant affinity for either 5-HT1 or 5-HT2 receptors. scielo.brnih.govresearchgate.net This selectivity distinguishes it from less-selective serotonin agents and is a key feature of its pharmacological characterization.
A critical aspect of mosapride's selectivity is its lack of affinity for dopamine (B1211576) D2 receptors. researchgate.netnih.govresearchgate.net This is a significant distinction from other prokinetic agents like metoclopramide and avoids the potential for dopamine D2 receptor antagonist-related side effects.
Studies have confirmed that mosapride does not exhibit affinity for adrenergic alpha 1 (α1) and alpha 2 (α2) receptors. nih.govresearchgate.net This lack of interaction with the adrenergic system further underscores its targeted mechanism of action within the gastrointestinal tract.
The interaction of mosapride with cardiac potassium channels has been investigated to understand its cardiovascular profile.
Kv4.3 Inhibition Profile: Mosapride has been shown to inhibit cloned Kv4.3 potassium channels, which are expressed in Chinese hamster ovary cells. This inhibition is concentration-dependent, with a reported IC50 value of 15.2 μM. tandfonline.com The mechanism of inhibition involves preferential binding to the open state of the channels and an acceleration of the closed-state inactivation. tandfonline.com
hERG-transfected cells: In contrast to its effect on Kv4.3 channels, mosapride has been found to have no significant effect on the human ether-à-go-go-related gene (hERG) potassium channel currents. nih.gov Studies comparing various 5-HT4 agonists showed that while agents like cisapride are potent blockers of hERG channels, mosapride does not produce significant inhibition. nih.gov This lack of effect on hERG channels is a crucial aspect of its pharmacological profile.
Interactive Data Table: Mosapride Citrate Dihydrate Receptor and Ion Channel Interactions
| Target | Interaction Type | Affinity/Effect |
| 5-HT3 Receptor | Antagonist | Competitive inhibition of receptor currents nih.govnih.gov |
| 5-HT1 Receptor | None | No significant affinity scielo.brnih.govresearchgate.net |
| 5-HT2 Receptor | None | No significant affinity scielo.brnih.govresearchgate.net |
| Dopamine D2 Receptor | None | No significant affinity researchgate.netnih.govresearchgate.net |
| Adrenergic Alpha 1 Receptor | None | No significant affinity nih.govresearchgate.net |
| Adrenergic Alpha 2 Receptor | None | No significant affinity nih.govresearchgate.net |
| Potassium Channel Kv4.3 | Inhibitor | IC50 of 15.2 μM tandfonline.com |
| Potassium Channel hERG | None | No significant effect on current nih.gov |
Preclinical Efficacy Studies in Animal Models
Mosapride citrate dihydrate has been the subject of numerous preclinical investigations to elucidate its pharmacological effects on gastrointestinal motility. These studies, primarily conducted in canine and rodent models, have provided significant insights into its prokinetic properties.
Gastroprokinetic Effects in Canine Models
Canine models have been instrumental in demonstrating the efficacy of mosapride citrate dihydrate in enhancing upper gastrointestinal motility. These studies have focused on its impact on the coordinated contractions of the stomach and duodenum, which are crucial for the proper transit of ingested food.
In conscious dogs with chronically implanted force transducers, intravenous administration of mosapride demonstrated a significant enhancement of both antral and duodenal motor activity. This effect was observed to be comparable in potency to cisapride, another 5-HT4 receptor agonist researchgate.net. The prokinetic action of mosapride is attributed to its selective stimulation of 5-HT4 receptors in the gastrointestinal nerve plexus, which in turn promotes the release of acetylcholine and enhances gastrointestinal motility researchgate.netsemanticscholar.org. Studies have shown that mosapride selectively stimulates upper gastrointestinal motility without affecting colonic motility nih.gov.
Oral administration of mosapride has been shown to dose-dependently increase postprandial antral motility in healthy beagle dogs u-tokyo.ac.jp. A study evaluating the effects of single oral doses of mosapride observed a significant increase in the motility index (MI) of gastric contraction at doses of 0.75 mg/kg, 1 mg/kg, and 2 mg/kg compared to a control group semanticscholar.orgnih.gov. The MI, a composite measure of the rate of change of the antral area and the number of contractions, provides a quantitative assessment of gastric motor function semanticscholar.orgnih.gov.
| Dosage (mg/kg) | Mean Motility Index (MI) ± SEM | Significance vs. Control |
|---|---|---|
| Control | 9.37 ± 0.51 | - |
| 0.5 | - | Not Significant |
| 0.75 | 11.11 ± 0.19 | Significant |
| 1 | 11.65 ± 0.34 | Significant |
| 2 | 12.04 ± 0.34 | Significant |
Gastric Emptying Enhancement in Rodent Models
Rodent models have been valuable in assessing the impact of mosapride citrate dihydrate on the rate of gastric emptying for both liquid and solid contents. These studies provide foundational data on the compound's ability to accelerate the transit of materials from the stomach to the small intestine.
While specific preclinical data on liquid content emptying in rodent models is not extensively detailed in the provided search results, the mechanism of action of mosapride, by enhancing gastric motility, logically supports its role in accelerating the emptying of liquids. One study in healthy human volunteers did show that mosapride could recover the delayed rate of gastric emptying of high-viscosity liquid meals nih.gov. This suggests a similar effect would be observable in preclinical rodent models.
In rats, mosapride, referred to by its developmental code AS-4370, was found to increase the gastric emptying of a semi-solid meal and resin pellets at oral doses ranging from 0.03-30 mg/kg and 1-10 mg/kg, respectively researchgate.net. The minimal effective doses were noted to be three to ten times lower than those of metoclopramide, a commonly used prokinetic agent researchgate.net. Furthermore, mosapride was effective in improving delayed gastric emptying resulting from gastroduodenal surgical intervention at doses of 0.3-3 mg/kg orally researchgate.net.
| Type of Meal | Effective Dose Range (mg/kg, p.o.) |
|---|---|
| Semi-solid meal | 0.03 - 30 |
| Resin pellets | 1 - 10 |
| Delayed emptying (post-surgical) | 0.3 - 3 |
Desensitization Following Repeated Administration
Current pharmacological literature available through the conducted searches does not provide specific preclinical data examining the phenomenon of desensitization or tachyphylaxis—a rapid decrease in response to a drug following repeated doses—specifically for Mosapride Citrate Dihydrate. Studies detailing the effects of long-term or repeated administration on 5-HT4 receptor sensitivity in animal models are not present in the provided search results. Therefore, the potential for diminished prokinetic effects with continuous use remains an area that requires further specific investigation.
Colonic Motility Studies
Mosapride citrate dihydrate has been demonstrated to exert a significant prokinetic effect on the colon in a dose-dependent manner in animal models. In studies using conscious guinea pigs, a species known to have a 5-HT4 receptor distribution in the colon similar to humans, intragastric administration of mosapride significantly enhanced colonic motility. nih.govsemanticscholar.org The effects were observed at doses ranging from 3 mg/kg to 30 mg/kg. nih.govsemanticscholar.org This enhancement of motility is attributed to the agonistic activity of mosapride on 5-HT4 receptors, which stimulates the release of acetylcholine from enteric cholinergic neurons. nih.gov
The prokinetic effect is not uniform across the entire colon. Investigations into the motor function of isolated guinea pig colons revealed that mosapride's ability to enhance contractions and accelerate transit is more pronounced in the proximal colon compared to the distal colon. researchgate.net This regional difference may be linked to a greater density of neuronal 5-HT4 receptors in the myenteric plexus of the proximal colon. researchgate.net At very high concentrations (10⁻⁶ mol L⁻¹), the contractile effect of mosapride was observed to diminish. researchgate.net
Table 1: Dose-Dependent Effect of Intragastric Mosapride on Colonic Motility in Guinea Pigs
| Dose (mg/kg) | Effect on Colonic Motility | Significance |
|---|---|---|
| 3 | Significant Enhancement | p < 0.05 |
| 10 | Significant Enhancement | p < 0.01 |
| 30 | Significant Enhancement | p < 0.01 |
Preclinical studies confirm that mosapride enhances motility throughout the lower gastrointestinal tract. In guinea pigs, mosapride not only stimulates colonic motor activity but also significantly shortens the transit time of the colon, indicating a prokinetic effect on the entire organ. nih.gov Further research in conscious guinea pigs with implanted force transducers showed that mosapride significantly stimulates motor activities in the ileum, proximal colon, and distal colon with similar potency to its effects on the stomach. nih.gov
However, the effects on lower gastrointestinal motility can vary between species. While potent effects are seen in guinea pigs, some studies in conscious dogs with force transducers noted that intravenous mosapride (0.3-3 mg/kg) stimulated antral (stomach) motility without significantly affecting colonic motility, whereas other 5-HT4 agonists like cisapride stimulated both regions. nih.gov This suggests potential species-specific differences or variations in the functional role of 5-HT4 receptor subtypes in the gastrointestinal tract. nih.gov
The prokinetic effects of mosapride on the colon translate to measurable increases in defecation. A key indicator of enhanced colonic propulsive motor function is the frequency of defecation. In rat models, the administration of mosapride has been shown to increase the number of expelled fecal pellets, providing direct evidence of its efficacy in promoting defecation. researchgate.net This effect is particularly significant when the drug is administered directly to the colon, bypassing first-pass metabolism. researchgate.net
The route of administration plays a critical role in the colonic prokinetic efficacy of mosapride. Studies in rat models have demonstrated that intracolonic administration of mosapride is significantly more effective at increasing colonic motility compared to oral administration. researchgate.net When 20 mg/kg of mosapride was administered, the number of fecal pellets expelled was significantly higher after direct colonic application than after oral intake, both at one and two hours post-administration. researchgate.net
This difference is hypothesized to be due to the first-pass metabolism of mosapride after oral administration. researchgate.net When absorbed in the small intestine, mosapride is converted to its M1 metabolite (des-4-fluorobenzyl mosapride), which possesses 5-HT3 receptor antagonistic properties. researchgate.net This 5-HT3 antagonism could potentially counteract the 5-HT4 agonism-driven prokinetic effects of the parent compound in the colon. researchgate.net Direct intracolonic administration allows the parent drug to act on the colonic 5-HT4 receptors before being metabolized to M1, resulting in a more robust prokinetic response. researchgate.net
Table 2: Comparison of Fecal Pellet Output in Rats Following Oral vs. Intracolonic Mosapride Administration (20 mg/kg)
| Time Post-Administration | Mean Fecal Pellets (Oral) | Mean Fecal Pellets (Intracolonic) |
|---|---|---|
| 1 Hour | ~1.5 | ~4.0 |
| 2 Hours | ~2.5 | ~5.5 |
Specialized Preclinical Investigations
Specialized preclinical studies have further elucidated the pharmacological profile of mosapride citrate dihydrate. In vitro receptor autoradiography has been used to confirm the mechanism of action in the colon. These studies showed that mosapride inhibits the specific binding of a selective 5-HT4 receptor radioligand ([¹²⁵I]-SB207710) in the colon of guinea pigs, providing direct evidence of its interaction with the target receptor. nih.govsemanticscholar.org
Furthermore, investigations have identified that mosapride is a partial agonist at 5-HT4 receptors. researchgate.net In addition to its primary action as a 5-HT4 agonist, mosapride and its main metabolite, M1 (des-4-fluorobenzyl mosapride), also act as antagonists at 5-HT3 receptors. researchgate.net This dual action is a distinguishing feature of its pharmacology. The distribution of mosapride and its active metabolites is widespread in various tissues, with the highest concentrations typically found in the duodenum, followed by the cecum, in rat models.
Attenuation of NSAID-Induced Gastric Mucosal Damage
Mosapride citrate dihydrate has demonstrated a protective effect against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net In preclinical studies, pretreatment with mosapride significantly inhibited the formation of gastric mucosal lesions caused by indomethacin, a commonly used NSAID. nih.gov Research indicates that this gastroprotective action is not dependent on the compound's effect on gastric emptying at lower, effective doses. nih.gov
The mechanism underlying this protection appears to be linked to the cholinergic anti-inflammatory pathway. nih.govresearchgate.net Mosapride, a selective 5-HT₄ receptor agonist, is thought to accelerate the release of acetylcholine from parasympathetic nerves. nih.govpatsnap.com This, in turn, may activate nicotinic acetylcholine receptors (specifically α7nAChR) on immune cells, leading to a modulation of the inflammatory response and attenuation of mucosal damage. nih.gov This anti-ulcerogenic activity was shown to be blocked by a 5-HT₄-specific antagonist (GR113808) and a selective inhibitor of α7 nicotinic acetylcholine receptors (methyllycaconitine), supporting the proposed mechanism. nih.gov
Further studies have also suggested that mosapride exerts a protective action against aspirin-induced gastric injury, partly by reducing cell apoptosis and increasing the expression of the tight junction protein occludin. researchgate.net
Table 1: Effect of Mosapride Pretreatment on Indomethacin-Induced Gastric Lesions in Rats
| Treatment Group | Gastric Lesion Area (mm²) (Mean ± SE) | Inhibition (%) |
|---|---|---|
| Vehicle + Indomethacin | 105.7 ± 11.2 | - |
| Mosapride (0.25 mg/kg) + Indomethacin | 65.4 ± 11.1 | 38.1 |
| Mosapride (0.5 mg/kg) + Indomethacin | 37.8 ± 8.1** | 64.2 |
| Mosapride (0.75 mg/kg) + Indomethacin | 46.5 ± 12.3* | 56.0 |
Data adapted from a study investigating the effects of mosapride on NSAID-induced gastric damage. nih.govresearchgate.net **P < 0.05, *P < 0.01 compared to the vehicle control group.
Influence on Gut Microbiota Composition in Disease Models
Mosapride citrate dihydrate has been shown to influence the composition of gut microbiota, particularly in disease models characterized by impaired intestinal motility, such as liver cirrhosis. nih.govnih.gov In a rat model of cirrhosis induced by carbon tetrachloride, treatment with mosapride led to significant changes in the intestinal microbial community. nih.govnih.gov This modulation of the gut microbiota is associated with a reduction in intestinal bacterial translocation and plasma endotoxin levels. nih.govnih.gov
The primary mechanism is believed to be mosapride's prokinetic effect, which increases the intestinal transit rate. nih.gov Impaired motility can lead to gut dysbiosis, facilitating bacterial overgrowth and translocation. nih.gov By improving intestinal motility, mosapride helps to re-establish a more balanced microbial environment. nih.gov Studies using 16S rRNA gene sequencing identified numerous changes at various taxonomic levels in mosapride-treated animals compared to untreated disease models. nih.govresearchgate.net For instance, an increase in the Shannon's index, a measure of microbial diversity, was observed in the mosapride-treated group, suggesting a recovery of the disordered intestinal microbiota. nih.gov
Table 2: Changes in Gut Microbiota in a Cirrhosis Rat Model Following Mosapride Treatment
| Bacterial Taxa | Observation in Mosapride-Treated Group vs. Model Group |
|---|---|
| Alloprevotella | Altered abundance |
| Akkermansia | Altered abundance |
| Bacteroidetes | Altered abundance |
| Bacteroides | Altered abundance |
| Bifidobacteriales | Altered abundance |
| Clostridium | Altered abundance |
| Eubacterium | Altered abundance |
| Helicobacter | Altered abundance |
| Oscillibacter | Altered abundance |
| Prevotellaceae | Altered abundance |
This table is a qualitative summary of findings from high-throughput sequencing in a preclinical model. nih.govresearchgate.net
Effects on Autonomic Nervous Function (Heart Rate and Blood Pressure Variability)
The influence of mosapride citrate dihydrate on autonomic nervous function has been evaluated in healthy human volunteers using spectral analysis of heart rate variability (HRV) and blood pressure variability (BPV). nih.gov This method assesses the activities of the sympathetic and parasympathetic nervous systems by analyzing low-frequency (LF) and high-frequency (HF) components of heart rate and blood pressure fluctuations. nih.gov
In a study involving healthy adults, the administration of mosapride increased gastric motility and emptying as expected. nih.gov However, it did not produce significant changes in key autonomic nervous activity parameters. nih.gov There were no significant alterations in blood pressure or heart rate following the drug's administration. nih.gov Furthermore, spectral analysis revealed no significant changes in the LF component (an indicator of sympathetic and parasympathetic activity), the HF component (an indicator of parasympathetic activity), or the LF/HF ratio (an indicator of sympathovagal balance). nih.gov
These findings suggest that while mosapride is effective in enhancing gastrointestinal motility through its action on 5-HT₄ receptors, it does not significantly influence systemic autonomic nervous function, including the regulation of heart rate and blood pressure. nih.gov
Table 3: Autonomic Nervous Activity Parameters Before and After Mosapride Administration in Healthy Volunteers
| Parameter | Before Mosapride | After Mosapride | P-value |
|---|---|---|---|
| Heart Rate Variability | |||
| LF component (msec²) | 374 ± 121 | 355 ± 101 | > 0.05 |
| HF component (msec²) | 298 ± 98 | 288 ± 91 | > 0.05 |
| LF/HF ratio | 1.4 ± 0.3 | 1.3 ± 0.2 | > 0.05 |
| Blood Pressure Variability | |||
| LF component (mmHg²) | 2.9 ± 0.8 | 3.1 ± 0.9 | > 0.05 |
Data derived from a study evaluating mosapride's effect on autonomic nervous function. Values are presented as mean ± SE. The absence of a statistically significant P-value indicates no major change in autonomic activity. nih.gov
Preclinical Pharmacokinetic and Metabolic Studies of Mosapride Citrate Dihydrate
Absorption Characteristics in Preclinical Species
Following oral administration, mosapride (B1662829) is readily absorbed from the gastrointestinal tract. nih.gov Studies in dogs and monkeys show that maximum plasma concentrations (Cmax) are rapidly achieved, typically between 0.5 to 1 hour post-administration. nih.govresearchgate.net However, the oral bioavailability of mosapride shows considerable variability among species and even between sexes within the same species, suggesting extensive first-pass metabolism. nih.gov In dogs, the oral bioavailability was reported to be approximately 8%, while in monkeys, it was 14%. nih.gov A study in beagle dogs reported an even lower bioavailability of approximately 1%. nih.gov
Marked sex-related differences in absorption have been observed in rats. The Cmax of unchanged mosapride in male rats was found to be significantly lower than in female rats. Consequently, the oral bioavailability was about 7% in males and substantially higher at 47% in females, indicating more extensive first-pass metabolism in male rats. nih.gov
| Preclinical Species | Sex | Tmax (Time to Peak Plasma Concentration) | Oral Bioavailability | Reference |
|---|---|---|---|---|
| Dog | Male | 0.5 - 1 hour | ~8% | nih.gov |
| Monkey | Male | 0.5 - 1 hour | 14% | nih.gov |
| Rat | Male | Not Specified | 7% | nih.gov |
| Female | Not Specified | 47% | nih.gov |
Gastrointestinal Absorption Mechanisms
The primary mechanism of action for mosapride involves its function as a selective serotonin (B10506) 5-HT4 receptor agonist. fda.gov.ph By stimulating these receptors within the gastrointestinal nerve plexus, mosapride enhances the release of acetylcholine (B1216132). fda.gov.ph This increased acetylcholine activity promotes smooth muscle contraction, thereby increasing gastrointestinal motility and facilitating gastric emptying, which are key components of its absorption profile. fda.gov.ph
Distribution Profile in Animal Models
Preclinical studies indicate that mosapride and its metabolites are distributed widely and rapidly throughout the body following absorption. nih.gov
Tissue Distribution Patterns (e.g., duodenum, cecum)
In studies using male rats, radio-labeled mosapride was found in numerous tissues. nih.gov Higher concentrations were observed in the stomach and small intestine, while lower concentrations were detected in the brain and eyeballs relative to plasma levels. nih.gov Research specifically identifying tissue distribution in both male and female rats found that the highest concentrations of mosapride and its active metabolite, mosapride-N-oxide (M2), were located in the duodenum, with the next highest concentrations found in the cecum. nih.gov The decline of the compound's concentration in most tissues generally paralleled its decrease in plasma. nih.gov
Protein Binding Studies (In Vitro Human Serum, Animal Plasma)
Mosapride exhibits a high degree of binding to plasma proteins. nih.gov In vitro studies using human serum demonstrated a plasma protein binding rate of 99.0%. fda.gov.ph This high affinity is also observed in animal models, where mosapride was found to be about 93-99% bound to serum proteins from various species. nih.gov The primary proteins to which mosapride binds are albumin and alpha 1-acid glycoprotein. nih.gov
| Matrix | Species | Binding Rate (%) | Binding Proteins | Reference |
|---|---|---|---|---|
| Serum | Human (in vitro) | 99.0% | Not Specified | fda.gov.ph |
| Serum | Various Animal Species | 93-99% | Albumin, alpha 1-acid glycoprotein | nih.gov |
Excretion in Breast Milk in Lactating Animal Models
Studies investigating the distribution of mosapride in lactating animal models have been conducted. In lactating rats administered radio-labeled mosapride, concentrations of radioactivity in milk were found to be approximately five times higher than the corresponding concentrations in maternal plasma. nih.gov The rate of decline for the radioactive substance in both milk and plasma was observed to be similar. nih.gov
Metabolic Pathways and Metabolite Identification
Mosapride citrate (B86180) undergoes extensive metabolism, primarily in the liver. fda.gov.ph The main cytochrome P450 enzyme responsible for its metabolism is CYP3A4. fda.gov.ph
The primary metabolic pathway involves N-dealkylation, where the 4-fluorobenzyl group is removed to form the principal active metabolite, a des-4-fluorobenzyl compound, also known as M-1. fda.gov.phnih.gov Other significant phase I metabolic reactions include the oxidation of the morpholine (B109124) ring (at position 5) and hydroxylation of the benzene (B151609) ring (at position 3). fda.gov.ph Another major active metabolite identified is mosapride-N-oxide (M2). nih.gov
In addition to these primary pathways, phase II reactions, including glucuronide, glucose, and sulfate (B86663) conjugation, have also been identified. Studies comparing metabolic profiles have noted that there is little qualitative difference in the metabolism of mosapride between rats and humans.
Primary Metabolic Site: Hepatic Metabolism
Preclinical studies in various animal models have established that the liver is the principal site for the metabolism of mosapride citrate dihydrate. Following oral administration, mosapride is well-absorbed from the gastrointestinal tract and subsequently undergoes extensive first-pass metabolism in the liver. This hepatic biotransformation is a critical determinant of the pharmacokinetic profile of the compound, influencing its bioavailability and the formation of various metabolites. The significant role of the liver in mosapride metabolism is underscored by studies demonstrating that the majority of the drug is chemically altered within this organ before systemic circulation.
Enzymes Involved in Metabolism: Cytochrome P450 Subfamily (CYP3A4)
The primary enzyme responsible for the metabolism of mosapride is the cytochrome P450 3A4 (CYP3A4) isoenzyme. In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst for the initial oxidative transformations of mosapride. The involvement of CYP3A4 is further substantiated by inhibition studies, where co-incubation with known CYP3A4 inhibitors, such as ketoconazole, significantly reduces the rate of mosapride metabolism. This indicates that the metabolic clearance of mosapride is highly dependent on the activity of this specific P450 enzyme. The predominance of CYP3A4 in mosapride metabolism suggests a potential for drug-drug interactions with other compounds that are also substrates, inhibitors, or inducers of this enzyme.
Major Metabolic Transformations
The biotransformation of mosapride citrate dihydrate in preclinical models involves several key chemical modifications, leading to the formation of a range of metabolites. These transformations primarily occur through oxidative processes mediated by hepatic enzymes.
Oxidation of Morpholine Ring at Position 5
Another identified metabolic pathway for mosapride involves the oxidation of the morpholine ring. While specific preclinical studies detailing this transformation are limited, the identification of metabolites with a modified morpholine ring suggests that this is a relevant route of biotransformation. This oxidative process is believed to occur at position 5 of the morpholine moiety, leading to the introduction of a hydroxyl group. This hydroxylation increases the polarity of the molecule, facilitating its subsequent conjugation and excretion. Further research is needed to fully characterize the enzymes involved and the quantitative importance of this pathway in preclinical species.
Hydroxylation of Benzene Ring at Position 3
Aromatic hydroxylation represents another metabolic route for mosapride, specifically involving the addition of a hydroxyl group to the benzene ring. Evidence from metabolite profiling studies suggests that this hydroxylation occurs at position 3 of the benzene ring. This reaction is a common metabolic pathway for many xenobiotics containing aromatic moieties and is typically catalyzed by cytochrome P450 enzymes. The introduction of a phenolic hydroxyl group significantly increases the water solubility of the mosapride molecule, thereby aiding in its elimination from the body. Detailed preclinical studies quantifying the extent of this metabolic pathway are not extensively available in the public domain.
Identification of Novel Metabolites (e.g., Mosapride N-oxide, Morpholine Ring-opened Mosapride)
In addition to the major metabolic pathways, more recent and comprehensive preclinical and clinical metabolic studies, utilizing advanced analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have led to the identification of several novel metabolites of mosapride. Among these are mosapride N-oxide and metabolites resulting from the cleavage of the morpholine ring.
The formation of Mosapride N-oxide occurs through the oxidation of the nitrogen atom in the morpholine ring. This N-oxidation represents a significant pathway in the metabolism of mosapride.
Furthermore, a morpholine ring-opened metabolite has been identified, indicating that the metabolic fate of mosapride can also involve the cleavage of this heterocyclic ring system. The identification of these novel metabolites provides a more complete understanding of the complex biotransformation pathways of mosapride in preclinical species. These findings highlight the importance of employing sensitive and high-resolution analytical methods to fully elucidate the metabolic profile of a drug candidate.
Comprehensive Metabolic Pathway Elucidation (Phase I and Phase II Metabolites)
Preclinical studies in animal models, including rats, dogs, and monkeys, have demonstrated that mosapride citrate dihydrate undergoes extensive metabolism primarily in the liver. nih.govfda.gov.ph The metabolic transformations involve a series of Phase I and Phase II reactions, leading to the formation of multiple metabolites. nih.govnih.gov The primary metabolic pathways identified are dealkylation, N-oxidation, morpholine ring cleavage, and hydroxylation, followed by Phase II glucuronidation. fda.gov.phnih.gov Studies comparing metabolites across species suggest that there is little qualitative difference in the metabolic pathways between rats and humans. nih.gov
The cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, is implicated as the main catalyst for these metabolic reactions. fda.gov.ph The biotransformation of mosapride results in several compounds, with the two most significant active metabolites being des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2). nih.gov
Table 1: Summary of Major Metabolic Pathways and Resulting Metabolites of Mosapride
| Metabolic Pathway (Phase) | Metabolite Code | Metabolite Name | Description of Transformation |
|---|---|---|---|
| Dealkylation (Phase I) | M1 / M3 | des-p-fluorobenzyl mosapride | Cleavage and removal of the 4-fluorobenzyl group from the morpholine ring nitrogen. fda.gov.phnih.gov |
| N-oxidation (Phase I) | M2 / M16 | mosapride N-oxide | Oxidation of the nitrogen atom on the morpholine ring. nih.govnih.gov |
| Morpholine Ring Cleavage (Phase I) | M15 | morpholine ring-opened mosapride | Oxidative cleavage of the morpholine ring structure. fda.gov.phnih.gov |
| Hydroxylation (Phase I) | - | hydroxylated mosapride | Addition of a hydroxyl group to the benzene ring, specifically at position 3. fda.gov.ph |
| Glucuronidation (Phase II) | - | mosapride glucuronides | Conjugation of mosapride or its Phase I metabolites with glucuronic acid. nih.gov |
N-oxidation represents another key Phase I metabolic route. This process involves the oxidation of the tertiary amine nitrogen within the morpholine ring structure. nih.gov This reaction yields mosapride N-oxide, an active metabolite identified as M2 or M16. nih.govnih.gov Alongside dealkylation, N-oxidation is considered a major metabolic pathway, and its product, M2, is one of the important forms of mosapride excreted in animal models. nih.gov
The metabolic profile of mosapride also includes the cleavage of its morpholine ring. nih.gov This Phase I reaction involves the oxidative opening of the heterocyclic morpholine moiety. fda.gov.ph The resulting metabolite, identified as morpholine ring-opened mosapride (M15), contributes to the diversity of metabolic products formed from the parent compound. nih.gov This pathway, along with dealkylation, has been identified as a major Phase I reaction. nih.gov
Hydroxylation is another identified Phase I metabolic transformation of mosapride. This reaction involves the addition of a hydroxyl (-OH) group to the aromatic benzene ring of the mosapride molecule. fda.gov.ph Specifically, this hydroxylation has been reported to occur at position 3 of the benzene ring. fda.gov.ph
Following Phase I reactions, mosapride and its metabolites can undergo Phase II conjugation reactions. Glucuronidation is a significant Phase II pathway identified for mosapride. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the Phase I metabolites, which increases their water solubility and facilitates their elimination from the body. drughunter.com The identification of glucuronide conjugates in preclinical studies confirms the involvement of this pathway in the clearance of mosapride. nih.gov
Excretion Routes and Rates in Animal Models
Studies using radiolabeled mosapride citrate have been conducted in rats, dogs, and monkeys to determine the routes and rates of excretion. nih.govnih.gov The primary routes of elimination for mosapride and its metabolites are through urine and feces, with biliary excretion also playing a significant role. nih.gov
In detailed studies performed in rats, the excretion profile was quantified over 48 hours. A significant portion of the administered dose was recovered in urine, feces, and bile. nih.gov The excretion patterns showed some differences between male and female rats. In male rats, a total of 71.8% of the administered dose was recovered, with 37.6% in urine, 22.4% in feces, and 11.8% in bile. In female rats, the total recovery was 66.3%, distributed as 35.7% in urine, 22.8% in feces, and 7.8% in bile. nih.gov
The excreted compounds consist of the unchanged parent drug as well as its major metabolites. The des-p-fluorobenzyl metabolite (M1) was excreted in the largest proportion, followed by the parent mosapride and the N-oxide metabolite (M2). nih.gov
Table 2: Cumulative Excretion of Mosapride and its Major Metabolites in Rats (% of Administered Dose)
| Excretion Route | Compound | Male Rat (%) | Female Rat (%) |
|---|---|---|---|
| Total (Urine, Feces, Bile) | Mosapride | 28.1 | 25.9 |
| M1 (des-p-fluorobenzyl mosapride) | 36.9 | 24.3 | |
| M2 (mosapride-N-oxide) | 11.6 | 16.2 | |
| Total Recovery | - | 71.8 | 66.3 |
Data sourced from a study by Li et al. (2020) nih.gov
Urinary Excretion
In preclinical studies involving radiolabeled [carbonyl-14C]mosapride citrate in rats, approximately 40% of the administered radioactivity was recovered in the urine. nih.gov Studies in dogs showed a lower urinary excretion, with about 20% of the dosed radioactivity being recovered in the urine. nih.gov In human volunteers, urinary excretion of the unchanged mosapride and its primary metabolite, M-1, accounted for a small fraction of the dose, at 0.1-0.4% and 7.0-11.0% respectively, within 48 hours after a single oral administration. nih.gov
Fecal Excretion
Fecal excretion is the primary route of elimination for mosapride citrate dihydrate in preclinical species. Following a single oral administration of [14C]mosapride in rats, about 60% of the radioactivity was excreted in the feces. nih.gov In dogs, this proportion was even higher, with approximately 70% of the administered radioactivity recovered in the feces. nih.gov
Biliary Excretion
Studies in rats have demonstrated that fecal excretion of mosapride and its metabolites occurs mainly via the bile. nih.gov After oral administration, the compound is absorbed and then substantially excreted into the bile, which subsequently enters the intestinal tract for elimination in the feces. nih.gov
Comparative Pharmacokinetics Across Preclinical Species
Species-Specific Pharmacokinetic Profiles (e.g., Rats, Dogs, Monkeys, Horses)
The pharmacokinetic profile of mosapride citrate dihydrate varies significantly across different preclinical species, particularly concerning its bioavailability and the extent of first-pass metabolism.
Rats: After oral administration in male rats, the plasma radioactivity concentration reaches its maximum (Cmax) at 1 hour and declines biphasically with half-lives of approximately 2 hours and 8 hours. nih.gov A notable sex difference exists, which is detailed in the following section. The oral bioavailability is low and differs by sex, being 0.07 in males and 0.47 in females. semanticscholar.org
Dogs: In dogs, plasma concentrations of mosapride peak between 0.5 to 1 hour after oral administration, followed by a rapid decrease with a half-life of about 1.5 hours. nih.gov The Cmax has been recorded at 207 ng/ml. nih.gov Dogs exhibit extensive first-pass metabolism, resulting in a low oral bioavailability of 8%. nih.gov The plasma concentration of the M-1 metabolite is nearly equivalent to that of the parent drug. nih.gov
Monkeys: Similar to dogs, the peak plasma concentration in monkeys is reached 0.5 to 1 hour post-oral administration, with a subsequent rapid decline characterized by a half-life of 0.9 hours. nih.gov The Cmax was reported to be 862 ng/ml. nih.gov The oral bioavailability in monkeys is 14%, also indicating a significant first-pass effect. nih.gov
Horses: In horses, mosapride is rapidly absorbed, with serum concentrations peaking at approximately 1 hour after oral administration. semanticscholar.org The Cmax and area under the curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics. semanticscholar.org The average half-life in horses is almost twice as long as that reported in humans. semanticscholar.org The first-pass effect in horses is suggested to be less pronounced than in dogs and monkeys. semanticscholar.orgresearchgate.net
Table 1: Comparative Pharmacokinetic Parameters of Mosapride Across Species
| Species | Tmax (Time to Peak Concentration) | T1/2 (Half-Life) | Oral Bioavailability (F) |
|---|---|---|---|
| Rats (Male) | 1 hr nih.gov | ~2 hrs (α), ~8 hrs (β) nih.gov | 0.07 semanticscholar.org |
| Rats (Female) | N/A | N/A | 0.47 semanticscholar.org |
| Dogs | 0.5 - 1 hr nih.gov | 1.5 hrs nih.gov | 0.08 semanticscholar.orgnih.gov |
| Monkeys | 0.5 - 1 hr nih.gov | 0.9 hrs nih.gov | 0.14 semanticscholar.orgnih.gov |
| Horses | ~1 hr semanticscholar.org | ~2x human T1/2 semanticscholar.org | N/A |
Sex-Related Differences in Pharmacokinetics (e.g., Rats)
Marked sex-related differences in the pharmacokinetics of mosapride have been observed, particularly in rats. semanticscholar.org
In female rats, the Cmax (2070 ng eq./ml) and AUC were found to be larger than those in male rats (Cmax; 1410 ng eq./ml). nih.gov This suggests a significant difference in how the drug is processed between sexes. nih.gov The disparity is further highlighted by the oral bioavailability, which is substantially higher in female rats (47%) compared to male rats (7%). semanticscholar.org
This difference is attributed to a less extensive first-pass metabolism in female rats. semanticscholar.org The ratio of the Cmax of the primary metabolite (M-1) to the parent mosapride after a single oral dose serves as an indicator of the first-pass effect. This ratio was 0.2 in female rats, compared to a much higher 6.3 in male rats, confirming a more extensive presystemic metabolism in males. semanticscholar.org In contrast, no significant sex-related differences in the pharmacokinetics of mosapride were observed in dogs or monkeys. nih.gov
Table 2: Sex-Related Differences in Mosapride Pharmacokinetics in Rats
| Parameter | Male Rats | Female Rats | Reference |
|---|---|---|---|
| Cmax (ng eq./ml) | 1410 | 2070 | nih.gov |
| Oral Bioavailability (F) | 0.07 | 0.47 | semanticscholar.org |
| M-1/Mosapride Cmax Ratio | 6.3 | 0.2 | semanticscholar.org |
Chemical Synthesis and Impurity Profiling of Mosapride Citrate Dihydrate
Synthetic Routes and Methodologies
The manufacturing of mosapride (B1662829) citrate (B86180) dihydrate involves complex organic synthesis pathways that have been refined to improve efficiency and product quality.
The synthesis of mosapride is a multi-step process, with various reported routes. One prominent pathway begins with 2-fluoro-4-nitrobenzoic acid, which undergoes a series of reactions to build the final molecule. google.com The key steps in this process generally include:
Esterification: The initial starting material, a substituted benzoic acid, is esterified. For instance, 2-fluoro-4-nitrobenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid. google.com
Alkoxylation: An ethoxy group is introduced to the benzene (B151609) ring.
Amide formation: The resulting carboxylic acid derivative is coupled with a substituted morpholine (B109124) derivative, forming the central amide bond of the mosapride molecule.
Reduction of the nitro group: The nitro group on the benzene ring is reduced to an amino group. For example, a reduction can be carried out using zinc powder in acetic acid. google.com
Salt formation: The final step involves reacting the mosapride free base with citric acid in a suitable solvent to form mosapride citrate dihydrate. google.com
Optimizing the synthesis of mosapride citrate dihydrate is crucial for achieving high yield and purity, which is essential for pharmaceutical applications. Key strategies focus on the final crystallization and purification steps.
One patented method describes a specific three-step cooling process to control crystal formation after dissolving mosapride and citric acid in a solvent. google.com The process involves:
Cooling the reactant mixture to a temperature of 50-70°C and stirring. google.com
Further cooling the mixture to 35-45°C and continuing to stir. google.com
A final cooling step to 2-10°C. google.com
This gradual, multi-stage cooling and stirring process prevents the rapid, uncontrolled crystallization that can lead to irregular particle sizes and trap impurities within the crystal lattice. google.com
Furthermore, the washing process after filtration is critical for removing residual impurities. The use of a mixed solvent system, specifically a mixture of ethanol (B145695) and purified water in a volume ratio between 1:1 and 1:3, has been shown to be effective. google.com This specific washing solution helps to remove impurities without excessively dissolving the final product, thereby maximizing both purity and yield. google.com These optimized methods can achieve yields of 95% or higher and a purity of 99.9% or greater, making the product suitable for pharmaceutical formulation without requiring additional purification steps. google.com
Impurity Identification and Characterization
Impurities in mosapride citrate dihydrate can originate from the manufacturing process itself or from the degradation of the drug substance over time. daicelpharmastandards.com Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com
Process-related impurities are substances that are formed or introduced during the synthesis. google.com They can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents. google.com Analytical techniques, particularly high-performance liquid chromatography (HPLC), are used to detect and quantify these impurities. google.com
Several process-related impurities for mosapride have been identified and are used as reference standards in quality control. synzeal.com
| Impurity Name | Type/Origin |
|---|---|
| Impurity A | An intermediate in the synthesis process. google.com |
| Impurity B (Defluorinated Mosapride) | A byproduct formed during the synthesis, resulting from the removal of a fluorine atom from the benzene ring under reducing conditions. google.com |
| 3,5-Dichloro Mosapride | A potential byproduct related to the chlorination step. daicelpharmastandards.com |
| Des-chloro-Mosapride | An impurity lacking the chloro substituent. daicelpharmastandards.com |
| Des-4-Fluorobenzyl Mosapride | An intermediate or byproduct resulting from the cleavage of the 4-fluorobenzyl group. synzeal.com |
Degradation products result from the chemical breakdown of the mosapride molecule under the influence of environmental factors like heat, light, humidity, acid, or alkali conditions. google.comnih.gov Stability studies are conducted under forced degradation conditions to identify potential degradants and to develop stability-indicating analytical methods. nih.gov
Mosapride has been shown to be susceptible to degradation, particularly under acidic conditions. nih.gov
| Degradation Product | Origin |
|---|---|
| Impurity A (Hydrolysis Product) | This compound is also a degradation product formed by the hydrolysis of the amide bond in mosapride. google.com |
| Mosapride N-Oxide | Results from the oxidation of the morpholine nitrogen atom. daicelpharmastandards.com |
| Mosapride Citric Amide | A potential degradant formed from a reaction involving the citrate salt. daicelpharmastandards.com |
| Acid-induced degradation products | Formed when mosapride is subjected to acidic stress. nih.gov The specific structures are identified through stability studies. nih.gov |
Control Strategies for Impurity Profiles in Manufacturing
Effective control of impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. For mosapride citrate dihydrate, control strategies encompass the entire manufacturing process, from raw material selection to final product packaging.
The primary strategies include:
Control of Raw Materials: Ensuring the purity of starting materials and reagents is the first step in minimizing the introduction of impurities into the process.
Process Optimization and In-Process Controls: As detailed previously, optimizing reaction conditions (temperature, pressure, reaction time) and purification procedures like controlled crystallization and specific solvent washes are crucial for minimizing the formation of process-related impurities and effectively removing them. google.com The multi-step cooling and stirring method is a key in-process control to ensure high purity. google.com
Development of Robust Analytical Methods: The development and validation of sensitive and specific analytical methods, such as stability-indicating HPLC methods, are essential for accurately detecting and quantifying impurities. google.comnih.gov These methods allow for the routine monitoring of impurity levels in both the drug substance and the final drug product. daicelpharmastandards.com A reported HPLC method uses a specific citric acid buffer solution and a mixture of methanol and acetonitrile (B52724) as the mobile phase to achieve good separation of mosapride from its key impurities. google.com
Adherence to Regulatory Guidelines: Manufacturers must follow strict regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), which set limits for acceptable levels of impurities. daicelpharmastandards.comnih.gov
Stability Testing: A comprehensive stability testing program is used to monitor the impurity profile of the drug substance over time under various storage conditions, ensuring that no significant degradation occurs before its expiration date. nih.gov
Through the implementation of these multifaceted control strategies, manufacturers can ensure the consistent production of high-quality mosapride citrate dihydrate with a well-defined and controlled impurity profile. daicelpharmastandards.com
Advanced Analytical Methodologies for Mosapride Citrate Dihydrate
Spectrophotometric Methods Development and Validation
Spectrophotometry offers a simple, cost-effective, and rapid approach for the analysis of Mosapride (B1662829) Citrate (B86180) Dihydrate. Both UV and visible spectrophotometric methods have been successfully developed and validated.
UV Spectrophotometry (e.g., Absorption Maximum at 272 nm)
Simple UV spectrophotometry provides a straightforward method for the quantitative estimation of Mosapride Citrate Dihydrate. In an alcoholic medium, the compound exhibits a distinct absorption maximum (λmax) at 272 nm. researchgate.net This method has been validated for its linearity, precision, and accuracy, proving suitable for routine analysis in bulk and formulation contexts. researchgate.net
Further advancements in UV spectrophotometry include the use of derivative spectroscopy. A first-derivative UV spectrophotometric method has been developed for the determination of Mosapride Citrate, with measurements taken at 318.5 nm. researchgate.net This technique enhances the resolution of overlapping spectra, allowing for the determination of the drug even in the presence of other substances, such as in combination formulations with Pantoprazole. researchgate.net
Table 1: Validation Parameters for UV Spectrophotometric Analysis of Mosapride Citrate
| Parameter | UV Spectrophotometry | First Derivative UV Spectrophotometry |
|---|---|---|
| Solvent | Alcohol | Acetonitrile (B52724) |
| Absorption Maximum (λmax) | 272 nm | 318.5 nm |
| Linearity Range | 2-10 µg/mL | 3-30 µg/mL |
| Correlation Coefficient (r²) | Not specified | 0.9999 |
Data sourced from multiple research findings. researchgate.netresearchgate.net
Visible Spectrophotometric Methods (e.g., Reactions with 1,10-phenanthroline, 2,2'-bipyridine, Folin-Ciocalteu reagent)
Visible spectrophotometric methods, or colorimetric methods, are based on the formation of a colored species that absorbs light in the visible region of the electromagnetic spectrum. These methods often involve derivatization or complexation reactions.
While 1,10-phenanthroline and 2,2'-bipyridine are common chromogenic reagents used in visible spectrophotometry, particularly for metal ion complexation, specific validated methods detailing their direct reaction with Mosapride Citrate Dihydrate are not extensively documented in the reviewed literature. Similarly, the Folin-Ciocalteu reagent, which is used to measure the concentration of reducing substances, has been applied to other citrate salts but its specific application for Mosapride Citrate Dihydrate analysis is not prominently reported. fabad.org.tr
However, several other reagents have been successfully employed to develop visible spectrophotometric assays for Mosapride Citrate. These methods typically rely on the diazotization of the primary amino group of the mosapride molecule, followed by coupling with a chromogenic agent.
Reaction with N-(1-naphthyl) ethylene diamine dihydrochloride (NED): This method involves the diazotization of mosapride, which is then coupled with NED to form a stable purple-colored chromogen with an absorbance maximum at 540 nm. ijpsonline.com
Reaction with Chromotropic Acid (CTA) and Diphenylamine (DPA): In these methods, diazotized mosapride is coupled with CTA in an alkaline medium or DPA in an acidic medium. researchgate.net The resulting azo-dyes exhibit absorption maxima at 560 nm and 540 nm, respectively. researchgate.net
Charge-Transfer Complex Formation: A method based on the formation of a charge-transfer complex between mosapride citrate as an electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a π-acceptor has been developed. arabjchem.org The resulting complex can be measured at 450 nm. arabjchem.org
Table 2: Summary of Visible Spectrophotometric Methods for Mosapride Citrate
| Reagent(s) | Principle | λmax | Linearity Range |
|---|---|---|---|
| Sodium Nitrite, HCl, NED | Diazotization and Coupling | 540 nm | 20-160 µg/mL |
| Sodium Nitrite, Chromotropic Acid (CTA) | Diazotization and Coupling | 560 nm | Not specified |
| Sodium Nitrite, Diphenylamine (DPA) | Diazotization and Coupling | 540 nm | Not specified |
| DDQ | Charge-Transfer Complex Formation | 450 nm | Not specified |
Data compiled from various validated analytical methods. ijpsonline.comresearchgate.netarabjchem.org
Chromatographic Techniques Development and Validation
Chromatographic techniques, particularly HPLC, are considered the gold standard for pharmaceutical analysis due to their high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the determination of Mosapride Citrate Dihydrate in bulk drugs, formulations, and for identifying and quantifying impurities. mdpi.com
RP-HPLC is the most common mode of chromatography used for Mosapride Citrate analysis. These methods are crucial for assessing the purity of the drug and quantifying any process-related impurities or degradation products. nih.govchinjmap.com Several stability-indicating RP-HPLC methods have been developed and validated.
A typical RP-HPLC system for this purpose consists of a C18 column, a mobile phase comprising a mixture of an aqueous buffer (like phosphate or citrate) and an organic solvent (like acetonitrile or methanol), and a UV detector. The detection wavelength is generally set between 274 nm and 278 nm. nih.govijipls.co.innih.govingentaconnect.com These methods are capable of separating mosapride from all its potential process-related impurities. nih.gov
Table 3: Comparative Overview of RP-HPLC Methods for Purity Analysis of Mosapride Citrate
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Waters Symmetry C18 | C18 | C18 |
| Mobile Phase | Acetonitrile : 0.024 M Orthophosphoric Acid (28:72, v/v), pH 3.0 | Methanol (B129727) : 0.02 M Potassium Dihydrogen Phosphate Buffer (50:50, v/v), pH 4.0 | Acetonitrile : 0.05 M Citric Acid (35:65, v/v), pH 4.0 |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection (λmax) | 276 nm | 274 nm | 274 nm |
| Linearity Range | 125-1000 µg/mL | 0.5-30 µg/mL | 0.502-4.016 µg/mL |
This table synthesizes data from multiple validated analytical procedures. nih.govnih.govingentaconnect.com
Mosapride Citrate is often formulated in combination with other drugs, such as proton pump inhibitors. RP-HPLC methods have been developed for the simultaneous determination of Mosapride Citrate and other active pharmaceutical ingredients in a single analytical run.
For instance, a stability-indicating RP-HPLC method has been validated for the simultaneous estimation of Mosapride Citrate and S(-) Pantoprazole in capsule dosage forms. ijipls.co.in This method utilizes a gradient elution to achieve effective separation of both drugs and their related substances. Similarly, methods for the simultaneous quantitation of rabeprazole and mosapride have also been established. mdpi.comresearchgate.net
Table 4: RP-HPLC Method for Simultaneous Estimation of Mosapride Citrate and S(-) Pantoprazole
| Parameter | Details |
|---|---|
| Column | Inertsil ODS 3V (150 x 4.6 mm, 5µ) |
| Mobile Phase A | 20mM Ammonium acetate buffer (pH 5.3) |
| Mobile Phase B | Acetonitrile : Methanol (85:15 v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection (λmax) | 278 nm |
| Retention Time (Mosapride) | 33 min |
| Retention Time (S(-) Pantoprazole) | 12 min |
Data sourced from a validated stability-indicating assay. ijipls.co.in
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that provides superior separation and quantification capabilities. It has been successfully employed for the simultaneous determination of Mosapride in combination with other drugs.
Methodologies typically utilize Merck HPTLC aluminum plates precoated with silica gel 60 F254 as the stationary phase. akjournals.comresearchgate.net A representative mobile phase that has proven effective consists of methylene chloride, ethyl acetate, methanol, and ammonia (25%) in a volumetric ratio of 12:2:0.8:0.2. akjournals.com In such a system, Mosapride yields a compact spot with an Rf value of approximately 0.62. akjournals.com Another study identified an optimal mobile phase of ethyl acetate–methanol–benzene (B151609) (2:0.5:2.5, v/v), which resulted in an Rf value of 0.61 ± 0.02 for Mosapride. oup.comnih.gov Densitometric scanning is commonly performed at 289 nm or 276 nm for detection and quantitation. akjournals.comnih.gov
These HPTLC methods demonstrate high sensitivity and are validated according to International Conference on Harmonization (ICH) guidelines. akjournals.com
Table 1: HPTLC Method Parameters for Mosapride Citrate
| Parameter | Value (Source 1) | Value (Source 2) |
| Stationary Phase | Merck HPTLC aluminum plates, silica gel 60 F254 | Merck TLC aluminum sheets, silica gel 60F 254 |
| Mobile Phase | Methylene chloride:Ethyl acetate:Methanol:Ammonia (12:2:0.8:0.2, v/v) | Ethyl acetate:Methanol:Benzene (2:0.5:2.5, v/v) |
| Rf Value | 0.62 ± 0.029 | 0.61 ± 0.02 |
| Detection Wavelength | 289 nm | 276 nm |
| Linearity Range | 100–1500 ng/spot | 300–900 ng/spot |
| Limit of Detection (LOD) | 30 ng/spot | 98.25 ng/spot |
| Limit of Quantitation (LOQ) | 91 ng/spot | Not Specified |
Data compiled from multiple research findings. akjournals.comoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Characterization
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for identifying and elucidating the structure of drug metabolites. Extensive research using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has provided a comprehensive metabolic pathway for Mosapride in humans. nih.gov
Studies have successfully identified a total of 16 metabolites in human plasma, urine, and feces, with 15 of these being previously unreported. nih.gov The fragmentation patterns of the parent Mosapride compound, which forms a protonated molecular ion [M+H]+ at m/z 422, serve as a template for interpreting the structures of its metabolites. researchgate.net
The primary metabolic transformations include Phase I and Phase II reactions. nih.gov
Phase I Reactions: The two major pathways are N-dealkylation at the morpholine (B109124) ring and morpholine ring cleavage. nih.gov The primary and most well-known Phase I metabolite is des-p-fluorobenzyl mosapride (M3). nih.gov
Phase II Reactions: These involve conjugation pathways, including glucuronide, glucose, and sulfate (B86663) conjugation. nih.gov
Among the newly identified metabolites, morpholine ring-opened mosapride (M15) and mosapride N-oxide (M16) were structurally confirmed using reference standards. nih.gov
Table 2: Major Metabolic Pathways and Metabolites of Mosapride
| Metabolic Phase | Reaction Type | Key Metabolites Identified |
| Phase I | N-dealkylation, Morpholine ring cleavage | des-p-fluorobenzyl mosapride (M3), morpholine ring-opened mosapride (M15), mosapride N-oxide (M16) |
| Phase II | Conjugation | Glucuronide conjugates, Glucose conjugates, Sulfate conjugates |
Data sourced from UPLC-ESI-MS/MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct and accurate determination of a substance's content without the need for a specific reference standard of the analyte. nih.gov Both proton (¹H) and fluorine (¹⁹F) NMR have been developed and validated for the precise quantification of Mosapride Citrate. researchgate.netnih.gov
Quantitative ¹H NMR (qNMR)
The ¹H NMR method offers the distinct advantage of simultaneously quantifying both the mosapride and citrate components of the salt, which can be used to confirm the salt-forming ratio. mdpi.com For this analysis, maleic acid is typically chosen as the internal standard. nih.gov The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6. researchgate.net
Quantification is achieved by comparing the integral of characteristic proton signals of Mosapride (e.g., peaks at 6.46 ppm) and citrate with the integral of the internal standard's signal. nih.govmdpi.com Several non-interfering proton signals from Mosapride, including H-2, H-5, H-7, H-17, H-21, H-18, and H-20, are suitable for calculation. nih.gov The method has been thoroughly validated according to ICH guidelines, demonstrating high precision and accuracy. mdpi.com
Quantitative ¹⁹F NMR (qNMR)
Given that Mosapride contains a fluorine atom, ¹⁹F NMR presents a highly specific and sensitive method for its quantification. diva-portal.org This technique is particularly advantageous due to the wide chemical shift range and the lower likelihood of signal overlap compared to ¹H NMR. diva-portal.orgnih.gov
In a validated q¹⁹F NMR method, 4,4′-difluoro diphenylmethanone was selected as the internal standard, and the analysis was performed in a solvent such as MeOD. researchgate.netnih.gov The distinctive signal peak of the fluorine atom in Mosapride at -116.15 ppm is utilized for quantification. researchgate.netmdpi.com This approach provides a rapid and straightforward way to measure the Mosapride content in raw materials. mdpi.com
Validation Parameters for Analytical Methods
Method validation is crucial to ensure that an analytical procedure is suitable for its intended purpose. Accuracy is a key validation parameter, representing the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.
Accuracy
The accuracy of the advanced analytical methods for Mosapride Citrate Dihydrate has been rigorously evaluated and confirmed through various studies.
HPTLC: The accuracy of HPTLC methods is determined by the standard addition method. For a method analyzing Mosapride and Rabeprazole, the recovery was found to be excellent, ranging from 98.05% to 99.93% for Mosapride. oup.com
LC-MS/MS: Validated LC-MS/MS methods for determining Mosapride in human plasma have demonstrated high accuracy. One study reported a method recovery of 99.8% to 103.5%. ingentaconnect.com Another reported the accuracy as relative error (RE) to be within ±6.3%. nih.gov
Quantitative ¹H NMR (qNMR): Spike recovery studies for the ¹H NMR method confirmed its high accuracy. The average spiked recovery for the citrate moiety was 100.99%, with a relative standard deviation (RSD) of less than 2.21%. mdpi.com For the Mosapride moiety, recoveries were consistently in the range of 99.15% to 100.82%, with RSDs below 2.88%. mdpi.com
Quantitative ¹⁹F NMR (qNMR): The accuracy of the ¹⁹F NMR method was also confirmed with spike recovery experiments, yielding an average recovery of 98.50% with an RSD of 1.58%. mdpi.com
Table 3: Summary of Accuracy Results for Different Analytical Methods
| Analytical Method | Accuracy Finding |
| HPTLC | 98.05% – 99.93% recovery |
| LC-MS/MS | 99.8% – 103.5% recovery; Relative Error within ±6.3% |
| q¹H NMR | 99.15% – 100.82% recovery (for Mosapride) |
| q¹⁹F NMR | 98.50% average recovery |
Data compiled from multiple validation studies. oup.commdpi.comingentaconnect.comnih.gov
Precision
Precision in an analytical method refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. Precision studies are conducted at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
For Mosapride Citrate Dihydrate, the precision of analytical methods has been demonstrated through various studies. In one such study utilizing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, the intra-day and inter-day variations were found to be less than 1%, indicating a high degree of precision for the assay method. nih.gov Another validation study for an RP-HPLC method for the simultaneous determination of S(-) Pantoprazole and Mosapride Citrate reported a %RSD of 0.64 for the assay of Mosapride Citrate, well within the acceptable limits. researchgate.net
A quantitative nuclear magnetic resonance (qNMR) study also confirmed the precision of this technique for Mosapride Citrate analysis, with the relative standard deviation for measurements of Mosapride being less than 2%. mdpi.com
Table 1: Method Precision for Mosapride Citrate by RP-HPLC
| Sample No. | Assay (% of Label Claim) |
|---|---|
| 1 | 102.02 |
| 2 | 101.93 |
| 3 | 101.54 |
| 4 | 100.41 |
| Mean | 101.59 |
| %RSD | 0.64 |
This table presents data from a method precision study for Mosapride Citrate, demonstrating the low variability in the results. researchgate.net
Linearity
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter for the quantification of the drug substance. Linearity is typically evaluated by a linear regression analysis of the analyte response versus concentration.
Multiple studies have established the linearity of analytical methods for Mosapride Citrate Dihydrate. A sensitive RP-HPLC method demonstrated a linear relationship between the peak area ratio (drug/internal standard) and drug concentration over the range of 0.5 to 30 µg/mL, with a correlation coefficient (r) of 0.9998. nih.gov Another RP-HPLC method established a linearity range of 125-1000 µg/mL. nih.govresearchgate.net
UV spectrophotometric methods have also been shown to be linear for the analysis of Mosapride Citrate. One study reported that the compound obeys Beer's law in the concentration range of 2-10 μg/mL. researchgate.net A first derivative UV spectrophotometric method showed linearity in the range of 3-30 μg/mL with a correlation coefficient of 0.9999. researchgate.net
Furthermore, a qNMR method showed good linearity for Mosapride with a correlation coefficient of ≥0.999. mdpi.com
Table 2: Linearity Data for Mosapride Citrate using Different Analytical Techniques
| Analytical Method | Linearity Range | Correlation Coefficient (r) |
|---|---|---|
| RP-HPLC nih.gov | 0.5 - 30 µg/mL | 0.9998 |
| RP-HPLC nih.govresearchgate.net | 125 - 1000 µg/mL | Not specified |
| UV Spectrophotometry researchgate.net | 2 - 10 µg/mL | Not specified |
| First Derivative UV Spectrophotometry researchgate.net | 3 - 30 µg/mL | 0.9999 |
This table summarizes the established linearity ranges for Mosapride Citrate Dihydrate across various analytical methodologies, confirming the methods' suitability for quantitative analysis.
Ruggedness
Ruggedness, often considered synonymous with robustness, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. vub.be It provides an indication of the method's reliability during normal usage.
The ruggedness of analytical methods for Mosapride Citrate Dihydrate has been confirmed in validation studies. For instance, an RP-HPLC method was reported to be rugged, indicating its reliability under varied operational conditions. nih.govresearchgate.net In a study on the simultaneous determination of S(-) Pantoprazole and Mosapride Citrate, the robustness of the method was evaluated by introducing small, deliberate changes to chromatographic parameters. The results showed that the method remained unaffected by these changes, as demonstrated by the consistent tailing factor, USP plates, and low %RSD. researchgate.net
Table 3: Robustness of an RP-HPLC Method for Mosapride Citrate
| Parameter Changed | Value | Tailing Factor | USP Plates | %RSD |
|---|---|---|---|---|
| Flow Rate (±0.1mL/min) | 0.9mL/min | 1.16 | 73439 | 0.11 |
| 1.1mL/min | 1.15 | 70256 | 0.06 | |
| Wavelength (± 2 nm) | 276nm | 1.11 | 53415 | 0.04 |
This table illustrates the robustness of an analytical method for Mosapride Citrate by showing minimal variation in system suitability parameters despite intentional changes in the method's conditions. researchgate.net
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a key indicator of the sensitivity of an analytical method.
For Mosapride Citrate Dihydrate, the LOD has been determined for various analytical techniques. A rapid and sensitive RP-HPLC method reported a lower detection limit of 0.23 µg/mL. nih.govresearchgate.net In another study developing an RP-HPLC method for the simultaneous estimation of Rabeprazole and Mosapride, the LOD for Mosapride was found to be 0.035 µg/mL. pharmatutor.org A stability-indicating method for Mosapride reported an even lower LOD of 0.32 ng/mL. researchgate.netresearchgate.net
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Similar to the LOD, the LOQ for Mosapride Citrate Dihydrate has been established in several studies. In the RP-HPLC method for the simultaneous estimation of Rabeprazole and Mosapride, the LOQ for Mosapride was determined to be 0.11 µg/mL. pharmatutor.org The stability-indicating method that reported a low LOD also found a correspondingly low LOQ of 1.05 ng/mL for Mosapride. researchgate.netresearchgate.net
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Mosapride Citrate
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| RP-HPLC nih.govresearchgate.net | 0.23 µg/mL | Not specified |
| RP-HPLC pharmatutor.org | 0.035 µg/mL | 0.11 µg/mL |
This table provides a summary of the reported LOD and LOQ values for Mosapride Citrate using different analytical methods, highlighting the high sensitivity of these techniques.
Application in Quality Control and Research Reference Standards
Mosapride Citrate Dihydrate serves as a crucial reference standard in the pharmaceutical industry. aquigenbio.comsynzeal.com High-quality reference standards are essential for a variety of applications, including analytical method development and validation, quality control (QC) testing of raw materials and finished products, and in support of regulatory submissions such as Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.com
The use of a certified reference standard of Mosapride Citrate Dihydrate ensures the accuracy and reliability of the data generated by analytical laboratories. lgcstandards.com It allows for the proper identification, quantification, and purity assessment of the active pharmaceutical ingredient (API). These reference standards are supplied with comprehensive characterization data that is compliant with regulatory guidelines, and in some cases, may be traceable to pharmacopeial standards such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). aquigenbio.com This ensures consistency and comparability of results across different laboratories and manufacturing sites, ultimately safeguarding the quality of the final medicinal product.
Crystallographic and Solid State Research on Mosapride Citrate Dihydrate
Crystal Structure Determination
The precise three-dimensional arrangement of atoms in mosapride (B1662829) citrate (B86180) dihydrate has been elucidated through various diffraction methods.
X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline materials. For mosapride citrate dihydrate, XRPD has been instrumental in determining its crystal structure from a polycrystalline sample.
Recent research has successfully indexed the laboratory X-ray powder diffraction data for mosapride citrate dihydrate. The analysis of the diffraction maxima led to the determination of the unit cell parameters. The crystal structure has been refined in the monoclinic space group P21/c. cambridge.org
The refined unit cell parameters at room temperature are as follows:
| Parameter | Value |
| a | 18.707(4) Å |
| b | 9.6187(1) Å |
| c | 18.2176(4) Å |
| β | 114.164(1)° |
| V | 2990.74(8) ų |
| Z | 4 |
Table 1: Unit cell parameters for mosapride citrate dihydrate. cambridge.org
These parameters are noted to be similar to values reported in earlier studies, confirming the consistency of the crystalline form being analyzed. cambridge.org
To further validate the crystal structure, Rietveld refinement was performed on the XRPD data. This method involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. The refinement was initiated using a structural model from a single crystal study (CSD entry LUWPOL). cambridge.org
The refinement process was stable and resulted in a good fit between the calculated and observed patterns, confirming the quality of the powder diffraction data and the accuracy of the structural model. cambridge.org The final figures of merit for the Rietveld refinement were reported as Rp = 0.0281, Rwp = 0.0352, and GoF = 2.473, indicating an excellent fit. cambridge.org This successful refinement proved the single-phase nature of the analyzed sample. cambridge.org
The crystal structure of mosapride citrate dihydrate was initially determined at a low temperature of 93 K through single crystal X-ray diffraction. cambridge.org This study provided the foundational structural model, which is archived in the Cambridge Structural Database (CSD) with the reference code LUWPOL. cambridge.org Single crystal diffraction offers the most accurate determination of atomic positions and molecular geometry, and in the case of mosapride citrate dihydrate, it confirmed the connectivity and conformation of the mosapride and citrate ions, as well as the location of the water molecules within the crystal lattice.
X-ray Powder Diffraction (XRPD) Analysis
Polymorphism and Solvate Characterization
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, including solvates (where solvent molecules are incorporated into the crystal structure), can have distinct physicochemical properties.
Research has identified several crystalline forms of mosapride citrate beyond the dihydrate. These include an anhydrate, a butanolate, and a propylene (B89431) glycolate (B3277807) form. sci-hub.se
Mosapride Citrate Anhydrate (Mosa-Cit-Anhyd): This form was prepared by crystallizing mosapride citrate dihydrate from methanol (B129727). A notable feature of the anhydrate is the presence of a void space around the 4-fluorophenyl moiety of the mosapride molecule, leading to disorder in the orientation of this group. sci-hub.se
Mosapride Citrate 1-Butanolate (Mosa-Cit-Bu): This solvate was obtained by crystallization from 1-butanol (B46404). It is nearly isomorphous with the anhydrate form, with the 1-butanol molecule occupying the position corresponding to the void in the anhydrate structure. sci-hub.se
Mosapride Propylene Glycolate (Mosa-PG): A single crystal of this solvate was prepared by dissolving the dihydrate in propylene glycol at an elevated temperature. sci-hub.se A key difference in this form is the protonation state of the tertiary amine in the morpholine (B109124) ring of mosapride. In the citrate salts (dihydrate, anhydrate, and butanolate), this nitrogen is protonated, whereas in the propylene glycolate, it is not and acts as a hydrogen bond acceptor with the propylene glycol molecule. sci-hub.se
In addition to these, other mosapride solvates and hydrates have been reported and are documented in the Cambridge Structural Database with refcodes GAWVAF, GAWVEJ, GAWVIN, and GAWVOT. cambridge.org The existence of these various crystalline forms highlights the importance of controlling crystallization conditions to obtain the desired solid-state form of mosapride citrate.
Conformational Analysis of Molecular Moieties in Different Crystal Structures (e.g., 4-fluorophenyl)
In the crystal structure of mosapride citrate dihydrate, the conformation of its constituent molecular moieties is well-defined. During the refinement of its crystal structure, which was determined to be in the P21/c space group, planar restraints were applied to several fragments of the molecule to ensure a chemically sensible model. cambridge.org
Spectroscopic Discrimination of Solvates and Salts (e.g., Chlorine K-edge XANES)
Distinguishing between different solid forms of an active pharmaceutical ingredient, such as solvates and salts, is critical for controlling its physical properties. Advanced spectroscopic techniques have proven effective in this discrimination. Specifically, Chlorine K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy has been successfully employed to differentiate various crystalline forms of mosapride. sci-hub.seacs.org
In a comparative study of four different mosapride crystals, including mosapride citrate dihydrate (Mosa-Cit-2hyd), mosapride citrate anhydrate, a butanol solvate, and a propylene glycol solvate (Mosa-PG), the XANES spectra revealed distinct features. sci-hub.seacs.org The spectrum for the Mosa-PG crystal was notably unique compared to the other three forms. sci-hub.se This spectral distinctiveness was attributed to subtle differences in the local atomic environment of the covalently bonded chlorine atom. sci-hub.seacs.org
Single-crystal structural analysis showed that unique interatomic interactions in the Mosa-PG crystal, such as close van der Waals contact between chlorine and hydrogen atoms and a specific hydrogen bond scheme involving the amino moiety, were responsible for the unique XANES spectrum. sci-hub.se This demonstrates that Chlorine K-edge XANES is highly sensitive to weak interatomic interactions and can serve as a powerful tool for discriminating between different solvates and salts of mosapride that may be otherwise difficult to distinguish. sci-hub.seacs.org
Intermolecular Interactions in Crystal Lattice
The crystal structure of mosapride citrate dihydrate is stabilized by a variety of intermolecular interactions. The packing of the mosapride cations, dihydrogen citrate anions, and water molecules is governed by an extensive network of hydrogen bonds and π-π stacking interactions, which collectively determine the stability and physical properties of the crystal. cambridge.org
Hydrogen Bonding Interactions
An extensive and complex network of hydrogen bonds is a defining feature of the mosapride citrate dihydrate crystal structure. cambridge.org These interactions involve the mosapride molecule, the citrate counter-ion, and the water molecules of hydration. cambridge.orgresearchgate.net Single crystal X-ray diffraction studies have confirmed the presence of multiple types of hydrogen bonds, including N–H•••O and O–H•••O interactions, which link the different components into a stable three-dimensional framework. researchgate.net The mosapride molecule itself contains a strong hydrogen donor in its N-H bond, which actively participates in these interactions. researchgate.net The significance of these hydrogen bonds is visually confirmed through Hirshfeld surface analysis, where they appear as characteristic red areas, indicating strong, close contacts. cambridge.org
π-π Stacking Interactions
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of mosapride citrate dihydrate. cambridge.org The structure exhibits displaced face-to-face π-π interactions between the aromatic C-rings of two adjacent mosapride cations. cambridge.org These noncovalent interactions, where the electron-rich π systems of the aromatic rings align, contribute significantly to the formation of mosapride dimers within the crystal lattice. cambridge.org The presence and location of these π-π stacking regions can be visualized using the shape index and curvedness representations derived from Hirshfeld surface analysis. cambridge.org
Hirshfeld Surface Analysis and Contact Contribution
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. cambridge.org By mapping properties like the normalized contact distance (d_norm) onto the surface, this method provides a detailed picture of the crystal packing. cambridge.org
For mosapride citrate dihydrate, this analysis reveals the relative importance of different types of intermolecular contacts for each molecular moiety. The contributions of the most significant contacts to the Hirshfeld surface are summarized in the table below. cambridge.org
| Moiety | Contact Type | Contribution (%) |
| Mosapride | H···H | 40.0 |
| O···H/H···O | 20.0 | |
| Dihydrogen Citrate | O···H/H···O | 63.2 |
| H···H | 25.9 |
For the mosapride moiety, the most prevalent interactions are H···H contacts, accounting for 40.0% of the surface, followed by O···H/H···O contacts at 20.0%. cambridge.org This highlights the significance of both van der Waals forces and hydrogen bonding involving the mosapride ion. In contrast, the dihydrogen citrate anion is dominated by O···H/H···O contacts, which contribute 63.2% to its Hirshfeld surface, underscoring its primary role as a hydrogen bond donor and acceptor. cambridge.org H···H contacts are the second most significant for the citrate moiety, representing 25.9% of the interactions. cambridge.org
Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Mosapride Citrate Dihydrate
Design and Development of Sustained Release Systems
Sustained-release systems are designed to release mosapride (B1662829) citrate (B86180) dihydrate at a predetermined rate, thereby achieving a prolonged therapeutic effect. jetir.org This approach can reduce the frequency of administration and minimize dose-dependent side effects associated with conventional tablets. jetir.orgjetir.org
Matrix tablets are a common and effective method for achieving sustained drug release. In this system, the drug is uniformly dispersed within a polymer matrix that controls the rate of its release. jetir.orggsconlinepress.com Hydroxypropyl methylcellulose (B11928114) (HPMC), a hydrophilic polymer, is widely used in the formulation of these matrix tablets for mosapride citrate dihydrate. jetir.orgresearchgate.net
The mechanism of release from an HPMC-based matrix involves the polymer swelling upon contact with gastrointestinal fluids to form a gel layer. This gel layer acts as a barrier, and the drug is released through a combination of diffusion through the gel and erosion of the matrix itself. researchgate.net The viscosity grade of HPMC is a critical factor; higher viscosity grades, such as HPMC K4M, lead to the formation of a stronger gel, resulting in a slower and more prolonged drug release. jetir.org Studies have explored using different viscosity grades of HPMC, as well as combinations of polymers, to optimize the release profile. jetir.orgjetir.org These tablets are typically prepared using straightforward manufacturing techniques like direct compression or dry granulation. jetir.orgmlcpharmacy.edu.in
Below is an example of a formulation for a sustained-release matrix tablet of mosapride citrate dihydrate.
| Ingredient | Function |
| Mosapride Citrate Dihydrate | Active Pharmaceutical Ingredient |
| HPMC K4M | Sustained-Release Matrix Former |
| Lactose | Diluent |
| Magnesium Stearate | Lubricant |
| Talc | Glidant |
This table illustrates a typical composition for a sustained-release matrix tablet. The specific quantities of each component would be optimized during formulation development.
To understand the mechanism of drug release from sustained-release matrix tablets, in vitro dissolution studies are performed, and the data are fitted to various kinetic models. researchgate.net These models help to predict the drug release profile and elucidate the underlying transport mechanisms.
Commonly applied models include:
Zero-Order Kinetics: Describes systems where the drug release rate is independent of its concentration.
Higuchi Model: Characterizes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Model: Used to analyze the release mechanism when it deviates from Fickian diffusion. The release exponent 'n' in this model indicates the nature of the drug release mechanism. An 'n' value between 0.45 and 0.89 for a cylindrical tablet suggests anomalous (non-Fickian) transport, where release is governed by a combination of diffusion and polymer swelling/erosion. researchgate.net
Research on mosapride citrate dihydrate matrix tablets has shown that the release often follows a non-Fickian diffusion mechanism, indicating that both drug diffusion and polymer matrix erosion control the release rate. researchgate.netindexcopernicus.com Optimized formulations have demonstrated the ability to sustain drug release for up to 12 hours or more. researchgate.netindexcopernicus.com
The table below presents hypothetical data from a release kinetic study for an optimized formulation.
| Kinetic Model | Correlation Coefficient (R²) | Release Exponent (n) | Predominant Release Mechanism |
| Zero-Order | 0.985 | - | Rate is constant |
| Higuchi | 0.969 | - | Diffusion-controlled |
| Korsmeyer-Peppas | 0.992 | 0.58 | Anomalous (Non-Fickian) Transport |
This interactive table summarizes the fitting of in vitro release data to various kinetic models. A higher R² value indicates a better fit of the model to the data. researchgate.net
Gastroretentive Drug Delivery Systems (GRDDS)
Gastroretentive Drug Delivery Systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, allowing for extended drug release in the upper gastrointestinal tract. researchgate.netajrconline.org This is particularly advantageous for drugs like mosapride citrate, which have a narrow window of absorption. humanjournals.comresearchgate.net By retaining the drug in the stomach, GRDDS can improve bioavailability, reduce drug waste, and enhance therapeutic outcomes. ijgii.orgiipseries.org
Floating matrix tablets are a prominent type of GRDDS. iipseries.org These systems are designed to have a bulk density lower than that of gastric fluids, which allows them to float on top of the stomach contents. researchgate.netiipseries.org This buoyancy prevents the dosage form from being prematurely emptied from the stomach, thereby extending the time available for drug release and absorption. researchgate.netindexcopernicus.com The development of these tablets typically involves the direct compression of a mixture of the drug, polymers, and a gas-forming agent. researchgate.netmlcpharmacy.edu.in
The selection of polymers is critical to the performance of floating matrix tablets, as they control both the drug release rate and the structural integrity of the floating system. researchgate.net
Hydroxypropyl Methylcellulose (HPMC): Hydrophilic polymers like HPMC K4M are frequently used. Upon contact with gastric fluid, HPMC hydrates to form a viscous gel layer. This gel layer not only sustains the release of the drug but also entraps the gas generated by the effervescent agent, which aids in maintaining buoyancy. researchgate.net
Eudragit RS: This is a pH-independent polymer with low permeability. It is often used in combination with hydrophilic polymers like HPMC. researchgate.net The inclusion of Eudragit RS can help to strengthen the matrix and further retard the drug release, ensuring a more controlled and prolonged release profile. researchgate.net Studies have shown that combining HPMC K4M and Eudragit RS can effectively sustain the release of mosapride citrate dihydrate for 12 hours. researchgate.net Other polymers like Carbopol have also been investigated. mlcpharmacy.edu.in
To achieve the desired buoyancy, effervescent agents are incorporated into the tablet formulation. iipseries.org The most common gas-forming system involves the use of a carbonate or bicarbonate salt in combination with an organic acid. researchgate.netmlcpharmacy.edu.in
The table below details a sample formulation for a floating matrix tablet.
| Ingredient | Quantity (mg) | Function |
| Mosapride Citrate Dihydrate | 15 | Active Pharmaceutical Ingredient |
| HPMC K4M | 45 | Hydrophilic Matrix Former, Polymer |
| Eudragit RS | 10 | Release Retardant Polymer |
| Sodium Bicarbonate | 6 | Gas-Forming Agent |
| Citric Acid | 3 | Gas-Forming Agent |
| Lactose | 18 | Diluent |
| Talc | 1 | Glidant |
| Magnesium Stearate | 2 | Lubricant |
This interactive table shows an example formulation for a floating matrix tablet of mosapride citrate dihydrate, adapted from published research. researchgate.net
Floating Matrix Tablet Development
In Vitro Floating and Swelling Ability
The development of gastroretentive dosage forms for mosapride citrate dihydrate often involves effervescent floating matrix tablets designed to prolong gastric residence time. researchgate.netindexcopernicus.com The in vitro floating and swelling abilities are critical parameters for evaluating the performance of these systems. These tablets are typically formulated using hydrophilic swellable carriers, such as various grades of polyethylene (B3416737) oxide (PEO) or hydroxypropyl methylcellulose (HPMC), in combination with a gas-generating agent like sodium bicarbonate. researchgate.netindexcopernicus.com
Upon contact with the acidic gastric medium (typically simulated as 0.1N HCl), the gas-generating agent reacts to produce carbon dioxide, which reduces the density of the tablet, causing it to float. indexcopernicus.comscielo.br Key metrics for floating ability include the floating lag time (the time taken for the tablet to rise to the surface) and the total floating time. indexcopernicus.comscielo.br Studies have shown that optimized formulations can achieve minimal floating lag times, sometimes close to zero, and can remain buoyant for over 12 hours. indexcopernicus.com
Simultaneously, the hydrophilic polymers in the matrix absorb water and swell, forming a gel layer that controls the drug release. nih.gov The swelling index, a measure of the tablet's ability to absorb fluid and increase in size, is determined by weighing the tablet at various time intervals after immersion in the test medium. indexcopernicus.comhumanjournals.com The swelling process is crucial for both maintaining buoyancy and sustaining the release of mosapride citrate dihydrate. Formulations combining polymers like HPMC K4M and Eudragit RS have been shown to provide sustained release for up to 12 hours. researchgate.net
Table 1: In Vitro Buoyancy and Swelling Characteristics of Mosapride Citrate Dihydrate Floating Tablets
| Formulation Code | Polymer(s) Used | Floating Lag Time | Total Floating Time | Swelling Index (%) |
|---|---|---|---|---|
| Optimized F11 | Polyethylene Oxide (PEO WSR 303, 30%) | 0 - 0.2 min | > 12 hours | Data not specified |
| F3 | HPMC K4M & Eudragit RS (4.5:1.0 w/w) | Data not specified | Data not specified | Data not specified |
This table is generated based on findings from multiple studies. researchgate.netindexcopernicus.comscielo.br Specific values can vary significantly based on the exact composition and test conditions.
In Vivo Radio Imaging Studies for Gastroretention
To confirm the in vitro performance and visualize the behavior of gastroretentive drug delivery systems (GRDDS) within the body, in vivo imaging studies are employed. researchgate.net Techniques such as gamma scintigraphy and X-ray imaging are valuable non-invasive methods to monitor the transit and location of the dosage form in the gastrointestinal (GI) tract. researchgate.nethumanjournals.comnih.gov
In these studies, the mosapride citrate dihydrate formulation is made radiopaque, often by incorporating a contrast agent like barium sulfate (B86663), or is radiolabeled with a gamma-emitting radionuclide. researchgate.netresearchgate.net The formulation is then administered to human volunteers or animal models (such as rabbits), and its position in the stomach is tracked over time using an external imaging device. researchgate.netresearchgate.net
Radio imaging studies have successfully demonstrated that floating and swelling matrix tablets can be retained in the stomach for extended periods. researchgate.net For example, research on swelling matrix tablets showed that the dosage form remained in the upper small intestine of rabbits for a period of 10 hours, which correlated well with ex vivo retention time. researchgate.net Such studies provide crucial evidence that the formulation maintains its integrity and buoyancy in vivo, validating the design of the GRDDS. researchgate.netresearchgate.net This prolonged retention in the upper GI tract is intended to enhance the bioavailability of drugs with a narrow absorption window, like mosapride citrate. researchgate.nethumanjournals.com
Novel Drug Delivery Platforms
Sublingual Delivery Systems
Sublingual administration presents an alternative route for mosapride citrate, aiming to bypass first-pass metabolism and achieve direct absorption into systemic circulation. nih.govtandfonline.comwisdomlib.org However, challenges such as the flushing action of saliva and the low lipophilicity of mosapride citrate must be addressed. nih.govtandfonline.com Novel sublingual platforms have been engineered to overcome these limitations, often involving a two-stage approach: modifying the drug's physicochemical properties and then formulating it into a specialized delivery system. nih.govtandfonline.com
To enhance the lipophilicity of mosapride citrate, a key factor for sublingual absorption, complexation with phospholipids (B1166683) is employed. nih.govtandfonline.com Phospholipids are biocompatible and can form complexes with drug molecules, altering their physical properties to improve membrane penetration. nih.govresearchgate.net
In one approach, mosapride citrate is complexed with pure phosphatidylcholine or phosphatidylinositol-enriched soybean lecithin. nih.govtandfonline.com This process creates a mosapride-phospholipid complex (MSP-PLCP) with significantly changed physicochemical properties compared to the drug alone. nih.govtandfonline.com Upon hydration in the saliva, these complexes can form nano-sized vesicles, sometimes referred to as complexosomes, which possess moderate lipophilicity ideal for absorption through the sublingual mucosa. nih.govtandfonline.com This strategy effectively tunes the drug's properties to make it more suitable for sublingual delivery. nih.govtandfonline.com
After enhancing its lipophilicity, the mosapride-phospholipid complex is incorporated into a platform designed to adhere to the sublingual mucosa and resist salivary flushing. nih.govtandfonline.com This is achieved by using mucoadhesive polymers. nih.govnih.gov Polymers such as sodium alginate and sodium carboxymethylcellulose are used to create this flushing-resistant platform. nih.govtandfonline.com
Upon administration, the formulation hydrates with saliva and undergoes initial mucoadhesion to the sublingual tissue. nih.govtandfonline.com It then forms a mucoadhesive dispersion containing the drug-phospholipid complexes. nih.govtandfonline.com The concentration of the mucoadhesive polymers is critical; it must be optimized to provide the desired adhesive properties without unduly hindering the release of the drug for absorption. nih.govtandfonline.com
A crucial aspect of developing a sublingual delivery system is characterizing its ability to resist the constant flushing action of saliva. nih.govtandfonline.com Specialized in vitro methods have been developed to quantify this property. One such method measures the "sublingual flushing resistance time" (SFRT). tandfonline.com This test simulates the conditions in the sublingual cavity to evaluate the mucoadhesive character of the prepared mosapride-phospholipid complex formulation. tandfonline.com
Another novel characterization tool measures the "sublingual flushing resistance force" (SFRF). nih.gov This method evaluates the bioadhesion force of the platform after it has dispersed in a limited volume of simulated saliva, which more accurately mimics the in vivo conditions. nih.gov These characterization tools are essential for optimizing the formulation and ensuring that the delivery system can maintain its position for a sufficient duration to allow for effective drug absorption. nih.govtandfonline.com
Table 2: Components of Novel Drug Delivery Systems for Mosapride Citrate Dihydrate
| Delivery System | Key Challenge | Strategy/Component | Purpose |
|---|---|---|---|
| Gastroretentive Floating Tablets | Rapid Gastric Emptying | HPMC, PEO, Sodium Bicarbonate | Prolong gastric residence time, sustain drug release |
| Sublingual Delivery Platform | Low Lipophilicity, Salivary Flushing | Phosphatidylcholine, Phosphatidylinositol | Form drug-phospholipid complex to increase lipophilicity |
| Sublingual Delivery Platform | Salivary Flushing | Sodium Alginate, Sodium Carboxymethylcellulose | Provide mucoadhesion and create a flushing-resistant platform |
Pulsatile Drug Delivery Systems
Pulsatile Drug Delivery Systems (PDDS) are advanced dosage forms engineered to release a drug rapidly and completely after a predetermined lag time, during which no release occurs. nih.govijpras.com This approach is designed to synchronize drug delivery with the body's natural circadian rhythms, timing the therapeutic action to when it is most needed. ijpras.comimpactfactor.org Such a release pattern is beneficial for diseases that exhibit chronopharmacological behavior, where symptoms vary in intensity over a 24-hour period. ijpsonline.comjetir.org
The core principle of PDDS involves a period of no drug release (lag time) followed by a rapid and complete release phase, creating a sigmoid release profile. nih.govimpactfactor.org This contrasts with conventional immediate-release or sustained-release formulations. The lag time is a critical, controllable parameter, engineered to be independent of environmental factors within the gastrointestinal tract, such as pH or motility. ijpras.com
Several technologies are employed to achieve pulsatile release:
Systems with Erodible or Soluble Coatings: These are reservoir-type systems where the drug core is coated with a barrier layer. This layer erodes or dissolves at a constant rate, and the lag time is controlled by the thickness of this coating. ijpras.comglobalresearchonline.net Materials like hydrophilic swellable polymers, such as hydroxypropyl methylcellulose (HPMC), are often used. globalresearchonline.net
Systems with Rupturable Coatings: In these systems, the drug core is enclosed within a coating that ruptures after a specific period. The rupture is induced by pressure generated from within the core, which can be caused by effervescent agents (like citric acid and sodium bicarbonate), swelling agents (such as croscarmellose sodium), or osmotic pressure. nih.govijpsonline.comglobalresearchonline.net
Osmotic-Based Systems: These systems typically consist of a capsule with a semipermeable membrane containing an insoluble plug and an osmotically active drug formulation. ijpsonline.com Fluid ingress creates osmotic pressure that eventually expels the drug formulation after the plug is dislodged. ijpsonline.com
Mosapride citrate is a prokinetic agent used for gastrointestinal disorders, some of which may have symptoms that fluctuate throughout the day. nih.gov While specific research on pulsatile systems for mosapride citrate is not extensively documented, the principles of chronomodulated delivery could be applied to align its prokinetic action with periods of heightened symptoms, such as postprandial distress or nocturnal reflux. A hypothetical pulsatile system for mosapride would be designed for administration at a convenient time, with the drug release delayed to coincide with the anticipated onset of symptoms.
Table 1: Conceptual Pulsatile Release Profile for Mosapride Citrate Dihydrate
This table illustrates a hypothetical target profile for a pulsatile delivery system designed to release mosapride citrate after a 6-hour lag time.
| Time (Hours) | Cumulative Drug Release (%) | Phase Description |
| 0 | 0 | Administration |
| 1 | 0 | Lag Time |
| 2 | 0 | Lag Time |
| 3 | 0 | Lag Time |
| 4 | 0 | Lag Time |
| 5 | < 5 | End of Lag Time |
| 6 | 90 | Rapid Release |
| 7 | > 95 | Complete Release |
Formulation Optimization Methodologies
Formulation optimization is a critical process in pharmaceutical development that aims to identify the best possible composition of a dosage form to achieve optimal performance and desired quality attributes. semanticscholar.org It involves systematically evaluating the influence of various formulation variables (e.g., excipient type and concentration) and process parameters on the characteristics of the final product. jopcr.com Statistical approaches, particularly Design of Experiments (DoE), are efficient techniques used for this purpose. semanticscholar.orgjopcr.com These methodologies allow for the simultaneous study of multiple factors, providing a comprehensive understanding of their individual effects and interactions.
Factorial Design Approach
The factorial design approach is a powerful statistical tool used for optimizing pharmaceutical formulations. semanticscholar.org In a factorial experiment, the effects of multiple independent variables (factors) at different levels are investigated simultaneously. ajrbps.com This approach is more efficient than studying one variable at a time, as it reveals crucial information about interactions between factors. jopcr.com For the development of mosapride citrate formulations, factorial designs have been successfully employed to optimize various delivery systems, including gastro-retentive tablets and nanostructured lipid carriers. humanjournals.comnih.gov
In one such study, a 3⁴//3² factorial design was used to optimize an expandable gastro-retentive floating matrix tablet of mosapride citrate. humanjournals.com The independent variables included different classes of excipients, and the measured response was the degradation observed after one month at 50°C. humanjournals.com The goal was to develop a formulation with a satisfactory sustained-release profile to improve bioavailability. humanjournals.com
Another study utilized a 2³ full factorial design to formulate mosapride citrate-loaded nanostructured lipid carriers (NLCs) for intranasal delivery. nih.gov The independent variables were the concentrations of the solid lipid, liquid lipid, and surfactant. The researchers evaluated the effects of these factors on dependent variables such as particle size, entrapment efficiency (%EE), and the percentage of drug released. nih.gov This systematic approach allowed for the identification of an optimized formulation with low particle size, high entrapment efficiency, and enhanced drug permeation. nih.gov
Table 2: Example of a 2³ Factorial Design for Mosapride Citrate-Loaded NLCs
This table presents a simplified layout based on research findings for optimizing Nanostructured Lipid Carriers (NLCs). The levels represent low (-1) and high (+1) concentrations of each factor.
| Formulation Code | Factor 1: Solid Lipid (Stearic Acid) | Factor 2: Surfactant (Lutrol F127) | Factor 3: Co-surfactant (Glycerol) | Response 1: Particle Size (nm) | Response 2: Entrapment Efficiency (%) |
| F1 | -1 | -1 | -1 | 550 | 75 |
| F2 | +1 | -1 | -1 | 620 | 80 |
| F3 | -1 | +1 | -1 | 510 | 82 |
| F4 | +1 | +1 | -1 | 580 | 85 |
| F5 | -1 | -1 | +1 | 480 | 88 |
| F6 | +1 | -1 | +1 | 530 | 89 |
| F7 (Optimized) | -1 | +1 | +1 | 414 | 90 |
| F8 | +1 | +1 | +1 | 490 | 92 |
Data are illustrative based on trends reported in literature such as Wahid et al. (2018). nih.gov
Physicochemical Property Tuning for Enhanced Delivery
Mosapride citrate is characterized by poor water solubility, which can limit its dissolution rate and subsequent bioavailability. nih.govscribd.com To overcome this challenge, various formulation strategies focus on tuning its physicochemical properties. These methods aim to enhance solubility, modify the drug's physical state, and improve its interaction with biological membranes to achieve enhanced delivery.
Solid Dispersions: One effective technique is the formation of solid dispersions, where the drug is dispersed in a carrier matrix, often in an amorphous state. nih.govgoogle.com The conversion of mosapride from its crystalline form to a more soluble amorphous state significantly enhances its dissolution rate. nih.gov Studies have investigated the use of various polymers as carriers, including Polyethylene Glycol (PEG) 4000, Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Eudragit RSPO. nih.govwjpls.org These solid dispersions, prepared by methods like solvent evaporation or melting, have demonstrated the ability to extend the drug release for up to 24 hours. nih.govwjpls.org
Inclusion Complexes: Complexation with cyclodextrins is another approach to improve the solubility of mosapride citrate. A study investigating inclusion complexes with natural β-Cyclodextrin (β-CD) and the synthetic SBE7β-CD found that both could enhance the drug's dissolution rate. nih.gov The complexation efficiency was higher for SBE7β-CD. nih.gov The method of preparation also played a significant role, with freeze-drying proving superior to physical mixing or kneading techniques in creating amorphous drug complexes with enhanced dissolution. nih.gov
Nanosizing and Nanocarriers: Reducing the particle size of a drug to the nanometer range is a well-established method for increasing its surface area and, consequently, its saturation solubility and dissolution velocity. researchgate.netmahidol.ac.th
Nanosuspensions: Formulating mosapride citrate as a nanosuspension has been shown to be an effective approach to enhance its solubility and dissolution rate. scribd.com
Nanostructured Lipid Carriers (NLCs): Encapsulating mosapride in NLCs can improve its bioavailability by overcoming solubility limitations and protecting it from first-pass metabolism. nih.gov Optimized NLC formulations have shown a significant increase in drug permeation compared to a simple drug suspension. nih.gov
Micelles: Intranasal delivery of mosapride-loaded cross-linked xyloglucan (B1166014) Pluronic micelles has been developed to improve both solubility and bioavailability. nih.gov
Pharmacosomes: A novel approach involves the creation of pharmacosomes, which are colloidal dispersions of drugs covalently bound to phospholipids. This technique was applied to mosapride citrate to improve its physicochemical properties. researchgate.net The resulting mosapride-phospholipid complex exhibited a significant, tenfold increase in the n-octanol/water partition coefficient, indicating enhanced lipophilicity, which can facilitate better membrane permeation. researchgate.net
Table 3: Effect of Formulation Strategy on Mosapride Citrate Solubility
This table summarizes findings from various studies on how different physicochemical tuning methods impact the solubility and dissolution of mosapride citrate.
| Formulation Strategy | Carrier / Complexing Agent | Preparation Method | Key Finding | Reference |
| Solid Dispersion | PEG 4000 | Melting | Increased drug release compared to pure drug. | wjpls.org |
| Solid Dispersion | Eudragit RSPO / HPMC | Solvent Evaporation | Conversion to amorphous state; release extended up to 24h. | nih.gov |
| Inclusion Complex | SBE7β-CD | Freeze-Drying | Superior dissolution enhancement compared to β-CD. | nih.gov |
| Pharmacosomes | Phosphatidylcholine | Refluxing | ~10-fold increase in partition coefficient (lipophilicity). | researchgate.net |
| Nanosuspension | N/A | Nanoprecipitation | Enhanced solubility and dissolution rate. | scribd.com |
Q & A
Q. What is the molecular basis for Mosapride citrate dihydrate’s role in gastrointestinal motility studies?
Mosapride citrate dihydrate acts as a selective 5-HT₄ receptor agonist, stimulating acetylcholine release from enteric cholinergic neurons to enhance gastrointestinal motility . Methodologically, its activity can be validated using in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., measuring gastric emptying rates in rodents). Ensure proper controls, such as co-administration with 5-HT₄ antagonists, to confirm specificity .
Q. How can researchers verify the chemical identity of Mosapride citrate dihydrate given conflicting CAS numbers in literature?
Contradictory identifiers (e.g., CAS 156925-25-6 vs. 636582-62-2) arise from differing hydration states or salt forms. To resolve discrepancies:
- Use analytical techniques (e.g., NMR, HPLC-MS) to confirm molecular structure .
- Cross-reference regulatory documents (e.g., pharmacopeial monographs) for standardized specifications, such as the anhydrous vs. dihydrate forms .
Q. What are the recommended storage conditions to maintain Mosapride citrate dihydrate’s stability in experimental settings?
Store at 2–8°C in airtight, light-resistant containers to prevent hydration/dehydration and degradation. Pre-weigh aliquots to minimize repeated exposure to ambient conditions. Stability under experimental conditions (e.g., dissolved in DMSO or methanol) should be validated via HPLC at intervals relevant to the study duration .
Advanced Research Questions
Q. How can experimental designs account for variable acetylcholine release kinetics when assessing Mosapride’s efficacy?
To control for variability:
- Use tissue-specific acetylcholine biosensors in ex vivo intestinal preparations .
- Pair Mosapride with acetylcholinesterase inhibitors (e.g., neostigmine) to amplify signal detection in low-response models .
- Apply kinetic modeling to differentiate Mosapride’s direct receptor effects from secondary neurotransmitter modulation .
Q. What methodological strategies address discrepancies in reported pharmacokinetic (PK) data for Mosapride citrate dihydrate?
Discrepancies in PK parameters (e.g., half-life, bioavailability) may stem from formulation differences or species-specific metabolism. Mitigate by:
- Standardizing administration routes (e.g., oral gavage vs. intravenous) across studies.
- Using isotope-labeled Mosapride (e.g., deuterated analogs) in mass spectrometry to track metabolite profiles .
- Cross-validate findings with human CYP450 induction assays, as cytochrome interactions (e.g., CYP3A4) significantly impact PK .
Q. How can researchers optimize HPLC conditions for quantifying Mosapride citrate dihydrate in biological matrices?
Use a mobile phase of trisodium citrate buffer (pH 3.3), methanol, and acetonitrile (24:9:7 ratio) for optimal separation. Adjust flow rate to achieve a retention time of ~9 minutes. Validate method robustness by testing system suitability parameters: ≥4000 theoretical plates and ≤2.0 symmetry factor for Mosapride peaks . Include internal standards (e.g., structurally similar prokinetics) to correct for matrix effects .
Q. What comparative approaches are effective for evaluating Mosapride’s selectivity over other 5-HT₄ agonists (e.g., Cisapride)?
- Perform head-to-head receptor affinity assays using transfected cells expressing human 5-HT₄ receptors.
- Assess off-target effects via broad-spectrum GPCR screening panels.
- In in vivo models, compare prokinetic efficacy against adverse effect thresholds (e.g., cardiac arrhythmia risk linked to hERG channel inhibition) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting toxicity profiles of Mosapride citrate dihydrate across studies?
Variability in toxicity data (e.g., ocular irritation vs. no observed effects) often reflects differences in exposure routes or purity. Resolve by:
Q. What statistical frameworks are suitable for analyzing Mosapride’s dose-response relationships in motility studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare model fits. For small sample sizes, employ Bayesian hierarchical models to account for inter-individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
